molecular formula C11H5ClF3NO3 B1436990 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 2002472-69-5

4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Katalognummer: B1436990
CAS-Nummer: 2002472-69-5
Molekulargewicht: 291.61 g/mol
InChI-Schlüssel: NXTFIAIKCIXGPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H5ClF3NO3 and its molecular weight is 291.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3/c12-9-6-3-5(19-11(13,14)15)1-2-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTFIAIKCIXGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized quinoline scaffolds is a cornerstone of modern medicinal chemistry, providing critical intermediates for kinase inhibitors, antimalarials, and antibacterial agents. The target molecule, 4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid , presents a unique synthetic challenge due to the electronic properties of the trifluoromethoxy (–OCF₃) group. This guide details a highly optimized, four-step synthetic pathway predicated on the Gould-Jacobs reaction, followed by deoxychlorination and controlled saponification.

As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to elucidate the causality behind the experimental choices , ensuring that researchers can adapt these self-validating protocols to analogous heterocyclic systems.

Strategic Retrosynthetic Analysis & Causality

The construction of the 4-chloroquinoline-3-carboxylic acid core is most efficiently achieved via the classical Gould-Jacobs sequence [1]. The retrosynthetic disconnection yields 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (EMME) as the primary building blocks.

The "Why" Behind the Reagents:
  • The –OCF₃ Electronic Effect: The trifluoromethoxy group is strongly electron-withdrawing via induction (-I) but weakly electron-donating via resonance (+R). Overall, it deactivates the aromatic ring toward electrophilic aromatic substitution (EAS). Consequently, the thermal cyclization step requires extreme temperatures (~250 °C) to overcome the high activation energy barrier. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is selected as the solvent because its boiling point (258 °C) perfectly matches this thermodynamic requirement.

  • Deoxychlorination via POCl₃: Phosphorus oxychloride (POCl₃) is utilized to convert the 4-hydroxy tautomer to the 4-chloro derivative. The addition of catalytic N,N-dimethylformamide (DMF) generates a Vilsmeier-type intermediate, significantly accelerating the reaction kinetics for electron-deficient substrates [2].

  • Selective Saponification: The 4-chloro group on a quinoline ring is highly activated toward Nucleophilic Aromatic Substitution (SₙAr). To prevent the displacement of the chloride by hydroxide ions during ester hydrolysis, the reaction must be conducted under mild conditions (e.g., LiOH in THF/H₂O at ambient temperature) rather than standard harsh refluxing conditions.

Mechanistic Pathway & Reaction Dynamics

To fully control the synthetic outcome, one must understand the transient intermediates governing the reaction.

Condensation and Cyclization (Gould-Jacobs)

The initial step involves a nucleophilic addition-elimination reaction where the aniline attacks EMME, displacing ethanol to form an enamine intermediate. Upon heating to 250 °C, the enamine undergoes an intramolecular EAS. The carbonyl carbon of the ester acts as the electrophile, attacking the ortho-position of the deactivated aniline ring, followed by the elimination of ethanol to yield the 4-hydroxyquinoline core.

POCl₃-Mediated Deoxychlorination

The 4-hydroxyquinoline exists in equilibrium with its 4-oxo (quinolone) tautomer. The oxygen atom nucleophilically attacks POCl₃, releasing HCl and forming a highly reactive dichlorophosphate intermediate. The liberated chloride ion then attacks the C4 position, expelling the dichlorophosphate leaving group (–PO₂Cl₂⁻) to yield the 4-chloroquinoline derivative [3].

Mechanism N1 4-Hydroxyquinoline Tautomer N2 POCl3 Attack N1->N2 Nucleophilic O N3 Dichlorophosphate Intermediate N2->N3 -HCl N4 Chloride Addition N3->N4 Cl- attack at C4 N5 4-Chloroquinoline Formation N4->N5 -PO2Cl2-

Mechanistic pathway of the POCl3-mediated deoxychlorination at the C4 position.

Experimental Protocols: A Self-Validating System

The following protocols incorporate in-process controls (IPCs) to ensure each step is self-validating before proceeding to the next.

Step 1: Condensation

Synthesis of Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate

  • Charge a round-bottom flask with 4-(trifluoromethoxy)aniline (1.0 equiv, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.05 equiv, 105 mmol).

  • Heat the neat mixture to 110 °C under a nitrogen atmosphere for 2 hours.

  • IPC (Self-Validation): Monitor ethanol evolution (distillation) and verify completion via LC-MS. The disappearance of the aniline peak confirms quantitative conversion.

  • Cool the mixture to room temperature. The resulting crude enamine oil is used directly in the next step without further purification.

Step 2: Thermal Cyclization

Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

  • Bring 250 mL of Dowtherm A to a vigorous reflux (approx. 250–258 °C) in a 3-neck flask equipped with a Dean-Stark trap.

  • Carefully add the crude enamine from Step 1 dropwise over 15 minutes. Caution: Rapid ethanol evolution will occur.

  • Maintain reflux for 1.5 hours.

  • IPC: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the enamine and the formation of a highly fluorescent spot under 254 nm UV.

  • Cool the reaction to 50 °C and dilute with 500 mL of hexanes. Filter the resulting precipitate, wash extensively with hexanes to remove Dowtherm A, and dry under vacuum.

Step 3: Deoxychlorination

Synthesis of Ethyl 4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylate

  • Suspend the 4-hydroxy intermediate (50 mmol) in neat POCl₃ (150 mmol, 3.0 equiv). Add 3 drops of anhydrous DMF as a catalyst.

  • Heat the mixture to 110 °C for 2 hours. The suspension will become a homogenous, dark solution.

  • IPC: Quench a 10 µL aliquot in ice-cold methanol and analyze via LC-MS. Look for the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) indicating successful chlorination.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Critical Quench: Slowly pour the residue into a vigorously stirred, pre-cooled mixture of aqueous ammonia (28%) and ice to neutralize HCl and precipitate the product [3]. Filter and dry.

Step 4: Saponification

Synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

  • Dissolve the ethyl ester (40 mmol) in a 3:1 mixture of THF and water (160 mL).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv, 80 mmol).

  • Stir at 25 °C for 4–6 hours. Do not heat, to prevent SₙAr displacement of the C4-chloride.

  • IPC: Monitor by TLC until the ester is completely consumed.

  • Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2-3.

  • Filter the precipitated white/pale-yellow solid, wash with cold water, and dry under high vacuum to afford the target compound.

Quantitative Data & Optimization Metrics

The table below summarizes the optimized reaction parameters and expected yields for the synthetic sequence.

StepTransformationReagents / ConditionsTemp (°C)Time (h)Expected YieldAnalytical Validation
1 CondensationAniline + EMME (Neat)1102.0>95% (Crude)LC-MS (m/z [M+H]⁺ 348)
2 CyclizationDowtherm A2501.575–82%¹H NMR (Aromatic shift changes)
3 ChlorinationPOCl₃, cat. DMF1102.085–90%LC-MS (m/z [M+H]⁺ 320/322)
4 SaponificationLiOH·H₂O, THF/H₂O254–690–95%IR (Broad OH stretch ~3000 cm⁻¹)

Synthetic Workflow Visualization

Workflow A 4-(Trifluoromethoxy)aniline + EMME B Condensation 110°C, 2h A->B C Enamine Intermediate B->C D Thermal Cyclization Dowtherm A, 250°C C->D E Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate D->E F Deoxychlorination POCl3, 110°C E->F G Ethyl 4-chloro-6-(trifluoromethoxy) quinoline-3-carboxylate F->G H Hydrolysis LiOH, THF/H2O, 25°C G->H I Target: 4-Chloro-6-(trifluoromethoxy) quinoline-3-carboxylic acid H->I

Synthetic workflow for 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

References

  • Gohain, M., et al. "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate." Organic Process Research & Development, 2023.[Link]

  • Deng, L., et al. "Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids." Organic Letters, 2023.[Link]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the putative mechanism of action of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes current knowledge from structurally analogous quinoline-3-carboxylic acid derivatives to propose a scientifically grounded hypothesis of its biological activity. By examining the established mechanisms of related compounds, we can infer the likely pathways through which this molecule exerts its effects, offering a valuable framework for future research and drug development endeavors.

The Quinoline Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The quinoline core is a recurring structural motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities. Derivatives of quinoline-3-carboxylic acid, in particular, have garnered significant attention for their potential as therapeutic agents. These compounds have been investigated for their utility as anticancer, antibacterial, and antiviral agents.[1][2][3] The specific substitutions on the quinoline ring system play a crucial role in defining their target specificity and potency. The presence of a chlorine atom at the 4-position and a trifluoromethoxy group at the 6-position of the quinoline ring in the topic compound suggests a deliberate design to modulate its physicochemical properties and biological interactions.

Postulated Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A compelling body of evidence points towards the inhibition of dihydroorotate dehydrogenase (DHODH) as a primary mechanism of action for many quinoline carboxylic acid derivatives.[4][5] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[4] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, and consequently, for cell proliferation.

The Ubiquinone Binding Pocket: A Key Target

Structural and biochemical studies have revealed that quinoline carboxylic acid-based inhibitors, such as brequinar analogues, bind to the ubiquinone binding site of DHODH.[4][5] This hydrophobic channel is formed by alpha-helices within the enzyme. The 4-carboxylic acid group of the quinoline ring system is oriented towards the active site, where it can form crucial interactions.[4] The binding of these inhibitors effectively blocks the access of the natural substrate, ubiquinone, thereby halting the enzymatic reaction.

The proposed binding of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid within the DHODH ubiquinone binding pocket is depicted below. The trifluoromethoxy group at the C6 position is postulated to enhance binding affinity through favorable hydrophobic interactions within the pocket.[4]

DHODH_Inhibition cluster_DHODH DHODH Enzyme cluster_Inhibitor 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid Ubiquinone_Site Ubiquinone Binding Pocket (Hydrophobic Channel) Active_Site Active Site Ubiquinone_Site->Active_Site Electron Transfer Quinoline_Core Quinoline Core Quinoline_Core->Ubiquinone_Site Binds to Carboxylic_Acid 3-Carboxylic Acid Quinoline_Core->Carboxylic_Acid Chloro_Group 4-Chloro Quinoline_Core->Chloro_Group Trifluoromethoxy_Group 6-Trifluoromethoxy Quinoline_Core->Trifluoromethoxy_Group Carboxylic_Acid->Active_Site Interacts with

Caption: Proposed binding of the inhibitor within the DHODH enzyme.

Downstream Cellular Consequences of DHODH Inhibition

The inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool. This has profound effects on cellular processes that are heavily reliant on a continuous supply of nucleotides, most notably:

  • Cell Cycle Arrest: Rapidly proliferating cells, such as cancer cells, are particularly sensitive to pyrimidine depletion. The lack of necessary building blocks for DNA replication leads to an arrest in the S-phase of the cell cycle.[4]

  • Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis) in susceptible cells.

This targeted effect on proliferating cells forms the basis of the anticancer activity observed for many DHODH inhibitors.[6]

Potential as an Antiproliferative Agent in Oncology

The hypothesized mechanism of DHODH inhibition strongly suggests that 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid possesses significant potential as an antiproliferative agent for cancer therapy. Numerous studies on analogous quinoline carboxylic acids have demonstrated potent activity against a range of cancer cell lines and in vivo tumor models.[3][6][7]

Compound Class Cancer Model Observed Activity Reference
Substituted 4-quinolinecarboxylic acidL1210 leukemia, B16 melanomaAntitumor activity[6]
6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acidHuman solid tumors (breast, lung, stomach, colon)>90% tumor growth inhibition[6]
2,4-disubstituted quinoline-3-carboxylic acid derivativesMCF-7 (breast cancer), K562 (leukemia)Micromolar inhibition with high selectivity[3][7]

Table 1: Antiproliferative Activity of Structurally Related Quinoline Carboxylic Acids

The selectivity of some quinoline-3-carboxylic acid derivatives for cancer cells over non-cancerous cells has been attributed to the acidic tumor microenvironment.[3][7] The carboxylic acid moiety may lead to preferential accumulation of the compound in acidic tissues, thereby enhancing its local concentration and therapeutic effect.

Experimental Protocols for Mechanistic Validation

To definitively elucidate the mechanism of action of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a series of well-defined experimental protocols should be employed.

DHODH Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on DHODH enzymatic activity.

Methodology:

  • Enzyme Source: Recombinant human DHODH.

  • Substrates: Dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).

  • Assay Principle: The reduction of the electron acceptor by DHODH is monitored spectrophotometrically.

  • Procedure: a. Incubate varying concentrations of the test compound with the enzyme. b. Initiate the reaction by adding the substrates. c. Measure the rate of the reaction by monitoring the change in absorbance over time. d. Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity.

Cellular Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines (e.g., colon, breast, lung cancer) and a non-cancerous control cell line.

  • Assay Principle: The MTT or a similar colorimetric assay measures the metabolic activity of viable cells.

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere. b. Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours). c. Add the MTT reagent and incubate to allow for formazan crystal formation. d. Solubilize the formazan crystals and measure the absorbance. e. Determine the GI50 (concentration for 50% growth inhibition).

Uridine Rescue Experiment

Objective: To confirm that the antiproliferative effect is due to the inhibition of pyrimidine biosynthesis.

Methodology:

  • Cell Line: A cancer cell line sensitive to the test compound.

  • Principle: Supplementing the culture medium with uridine bypasses the need for de novo pyrimidine synthesis.

  • Procedure: a. Perform a cellular proliferation assay as described above. b. In a parallel set of experiments, co-administer the test compound with an excess of uridine. c. If the antiproliferative effect of the compound is rescued by the addition of uridine, it strongly suggests that the mechanism of action involves the inhibition of an enzyme upstream of uridine nucleotide production, such as DHODH.[5]

Uridine_Rescue Start Dihydroorotate DHODH DHODH Start->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines Cell_Growth Cell Growth & Proliferation Pyrimidines->Cell_Growth Inhibitor 4-Chloro-6-(trifluoromethoxy) quinoline-3-carboxylic acid Inhibitor->DHODH Inhibits Uridine Exogenous Uridine Uridine->Pyrimidines Bypasses DHODH

Caption: Workflow of a uridine rescue experiment.

Other Potential Mechanisms of Action

While DHODH inhibition is the most probable mechanism, the quinoline scaffold is known to interact with other biological targets. Therefore, it is prudent to consider alternative or secondary mechanisms.

  • DNA Minor Groove Binding: Some quinoline-3-carboxylic acid derivatives have been suggested to interact with the minor groove of DNA, potentially interfering with DNA replication and transcription.[8]

  • Antibacterial Activity: The quinoline core is a well-established pharmacophore in antibacterial agents (e.g., fluoroquinolones). These compounds typically target bacterial DNA gyrase and topoisomerase IV. While the substitution pattern of the topic compound differs significantly from typical fluoroquinolones, this potential activity should not be entirely dismissed.[1][9]

  • Antiviral Activity: Certain 4-aryl-6-chloro-quinoline derivatives have shown activity against the Hepatitis B virus (HBV) by inhibiting viral DNA replication.[2]

Conclusion

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed. Available from: [Link]

  • Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives - PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/8699566/
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Available from: [Link]

  • Synthesis and Biological Assay of 4-aryl-6-chloro-quinoline Derivatives as Novel Non-Nucleoside anti-HBV Agents - PubMed. Available from: [Link]

  • US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents.
  • (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]

  • US4997943A - Quinoline-3-carboxylic acid derivatives - Google Patents.
  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. | Broad Institute. Available from: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. Available from: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. Available from: [Link]

  • Synthesis, characterization and biological activity of fluorescently labeled bedaquiline analogues - RSC Publishing. Available from: [Link]

  • N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - MDPI. Available from: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. Available from: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available from: [Link]

  • (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. Available from: [Link]

Sources

CAS number 175203-86-8 chemical information

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to CAS 175203-86-8: 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic Acid in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the judicious decoration of core molecular scaffolds with fluorinated moieties is a paramount strategy for optimizing pharmacokinetics and target affinity. CAS 175203-86-8 , chemically identified as 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (also existing in its tautomeric 4-oxo-1,4-dihydroquinoline form), represents a highly specialized building block. By fusing the privileged quinolone pharmacophore with a highly lipophilic, electron-withdrawing trifluoromethoxy (–OCF₃) group, this compound serves as a critical intermediate in the synthesis of next-generation antibacterial and antimalarial agents.

This whitepaper provides an authoritative analysis of its structural rationale, physicochemical profiling, and the field-proven synthetic methodologies required to handle and functionalize this molecule.

Chemical Identity and Physicochemical Profiling

The physical and chemical properties of CAS 175203-86-8 dictate its behavior in both synthetic workflows and biological environments[1]. The carboxylic acid at the C-3 position provides a handle for solubility and metal-chelation (crucial for enzyme inhibition), while the –OCF₃ group at C-6 dramatically alters the electronic landscape of the bicyclic system.

Table 1: Chemical Identity and Physical Properties

ParameterSpecification / Value
Chemical Name 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
CAS Registry Number 175203-86-8
Molecular Formula C₁₁H₆F₃NO₄
Molecular Weight 273.16 g/mol
Melting Point 245 °C (typically stored under nitrogen at 4 °C)
SMILES String OC=1C2=C(C=CC(OC(F)(F)F)=C2)N=CC1C(O)=O
Appearance White to off-white solid

Data supported by commercial and chemical registry standards[1][2].

Mechanistic Rationale: The Trifluoromethoxy Quinolone Scaffold

As an Application Scientist, one must ask: Why utilize a trifluoromethoxy group instead of a standard fluorine atom (as seen in classic fluoroquinolones like Ciprofloxacin)?

The answer lies in the precise modulation of lipophilicity and metabolic stability. The –OCF₃ group is often described as a "super-halogen." It combines the high lipophilicity of a trifluoromethyl (–CF₃) group with the spatial flexibility and lone-pair electron dynamics of an oxygen atom.

Causality in Drug Design:

  • Lipophilicity and Permeability: The –OCF₃ group possesses a remarkably high Hansch lipophilicity parameter (π = +1.04), which is significantly higher than that of a standard fluorine atom (π = +0.14) or even a –CF₃ group (π = +0.88)[3]. This enhanced lipophilicity drives superior passive membrane permeability, a critical factor for drugs targeting intracellular pathogens (e.g., Plasmodium falciparum or Mycobacterium tuberculosis).

  • Metabolic Stability: The C–F bond is exceptionally strong (485.3 kJ/mol). The –OCF₃ group shields the aromatic ring from cytochrome P450-mediated oxidative metabolism, preventing the rapid clearance often observed with simple methoxy (–OCH₃) analogs[3].

  • Target Binding (The Quinolone Core): The 4-oxo/4-hydroxy-3-carboxylic acid motif is a self-validating pharmacophore. In antibacterial applications, this exact motif chelates a magnesium ion (Mg²⁺), bridging the drug to the bacterial DNA gyrase-DNA cleavage complex, effectively trapping the enzyme and inducing lethal double-strand DNA breaks.

Table 2: Comparative Pharmacophore Parameters (C-6 Substituents)

Substituent at C-6Hansch Parameter (π)Electronic Effect (Hammett σ_para)Metabolic Vulnerability
–H (Unsubstituted)0.000.00High (Aromatic oxidation)
–F (Classic)+0.14+0.06Low
–CF₃+0.88+0.54Very Low
–OCF₃ (CAS 175203-86-8) +1.04 +0.35 Extremely Low

Synthetic Methodology: The Gould-Jacobs Workflow

The synthesis of CAS 175203-86-8 relies on the classic Gould-Jacobs reaction [4][5]. This multi-step protocol is engineered to construct the quinolone core from a commercially available aniline derivative. The protocol below outlines the self-validating steps, explaining the thermodynamic and kinetic drivers at each stage.

Step-by-Step Protocol

Step 1: Condensation (Formation of Anilinomethylene Malonate)

  • Procedure: Combine 1.0 equivalent of 4-(trifluoromethoxy)aniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME). Heat the neat mixture to 120–130 °C for 2 hours.

  • Causality: The nucleophilic amine attacks the highly electrophilic alkene of EMME. The reaction is driven to completion by the thermal expulsion of ethanol (boiling point 78 °C). The cessation of ethanol vapor evolution serves as a physical, self-validating indicator of reaction completion.

Step 2: Thermal Cyclization (Benzannulation)

  • Procedure: Dissolve the intermediate in a high-boiling inert solvent (e.g., Dowtherm A) and heat to 250 °C for 1–2 hours. Alternatively, for a milder approach, utilize Eaton’s reagent (10 wt% P₂O₅ in methanesulfonic acid) at 80–100 °C[6].

  • Causality: High heat induces an electrocyclic ring closure via a ketene intermediate. If using Eaton's reagent, the strong Lewis/Brønsted acid environment protonates the carbonyl, drastically increasing its electrophilicity and allowing electrophilic aromatic substitution to occur at lower temperatures, preventing thermal degradation of the –OCF₃ group.

Step 3: Saponification

  • Procedure: Isolate the resulting ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. Suspend in 10% aqueous NaOH and reflux for 2 hours. Cool the solution and carefully acidify with 6M HCl to pH 2.

  • Causality: Base-promoted ester hydrolysis yields the soluble sodium salt of the carboxylate. Subsequent acidification protonates the carboxylate. Because the resulting free acid (CAS 175203-86-8) is highly lipophilic and lacks charged groups at pH 2, it rapidly precipitates out of the aqueous solution, allowing for straightforward isolation via vacuum filtration.

G A 4-(Trifluoromethoxy)aniline + EMME B Anilinomethylene malonate (Intermediate) A->B Condensation (-EtOH) C Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate B->C Cyclization (Eaton's Reagent) D CAS 175203-86-8 (Target Acid) C->D Saponification (NaOH, then HCl)

Gould-Jacobs synthetic pathway for CAS 175203-86-8.

Downstream Applications in Drug Development

Once CAS 175203-86-8 is synthesized, it acts as a divergent node in drug discovery pipelines. The compound is primarily utilized to explore novel chemical space where traditional fluoroquinolones fail due to target-site mutations or efflux pump overexpression.

  • Antimalarial Development: Quinolones bearing bulky, lipophilic groups at the 6-position (like –OCF₃) mimic the structure of ubiquinone. They act as potent inhibitors of the Plasmodium cytochrome bc1 complex, effectively starving the parasite of pyrimidine biosynthesis capabilities by collapsing the mitochondrial membrane potential.

  • Antibacterial Development: By further functionalizing the C-7 position (often via cross-coupling or C-H activation strategies, as the C-7 position in this specific CAS is unsubstituted), researchers can append basic amine moieties (e.g., piperazines or pyrrolidines) to generate novel topoisomerase inhibitors.

MOA A CAS 175203-86-8 (Core Scaffold) B Bacterial DNA Gyrase (Topoisomerase II) A->B C-7 Amination C Cytochrome bc1 Complex (Plasmodium Target) A->C Direct Binding / Alkylation D DNA Cleavage Complex Stabilization (Bactericidal) B->D Traps Enzyme on DNA E Inhibition of Mitochondrial Respiration (Antimalarial) C->E Blocks Electron Transport

Divergent biological mechanisms of action for derivatives of CAS 175203-86-8.

Sources

Therapeutic Targets of Quinoline-3-Carboxylic Acids: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The quinoline-3-carboxylic acid (Q3CA) scaffold represents a highly privileged and versatile pharmacophore in modern drug discovery. By combining a lipophilic heteroaromatic core with a highly polar, hydrogen-bonding carboxylic acid moiety, Q3CAs can be synthetically tuned to selectively engage deep protein kinase pockets, viral enzyme active sites, and nucleic acid grooves. This in-depth technical guide explores the primary therapeutic targets of Q3CAs, detailing the structural causality behind their binding affinities and providing self-validating experimental workflows for target validation.

Structural Determinants of Target Affinity

The pharmacological efficacy of Q3CAs is rooted in their distinct spatial geometry and electronic distribution. The quinoline nitrogen modulates the molecule's pKa, optimizing cellular permeability and facilitating selective accumulation in the acidic microenvironments typical of tumor tissues[1]. Concurrently, the 3-carboxylic acid group acts as an essential bidentate hydrogen bond donor and acceptor. When coupled with a 4-oxo substitution (forming 4-quinolones), the resulting coplanar triad creates a highly electronegative face capable of chelating metal ions (e.g., Mg²⁺) or anchoring into the highly conserved hinge regions of kinase ATP-binding pockets[2].

Primary Therapeutic Targets & Mechanistic Insights

Protein Kinase CK2 (Oncology & Inflammation)

Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in various malignancies, driving anti-apoptotic and proliferative pathways. Q3CAs, particularly 3-carboxy-4(1H)-quinolones, function as highly potent, ATP-competitive inhibitors of CK2[3].

  • Mechanistic Causality: Molecular docking and crystallographic studies reveal that the hydrophobic quinoline heterocycle inserts deeply into the ATP-binding pocket, forming robust van der Waals interactions with residues Val53, Val66, Ile95, and Ile174[2]. The 3-carboxylic acid group is indispensable here; it forms critical hydrogen bonds with the hinge region residues Lys68 and Asp175, effectively displacing the natural ATP substrate[2]. Optimized derivatives, such as 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrate potent inhibition with an IC₅₀ of 0.3 μM[3].

Angiogenic Receptor Tyrosine Kinases: VEGFR-2 and VEGFR-3

Tumor survival and metastasis depend heavily on angiogenesis. Certain 3-aryl-quinoline-3-carboxylic acid derivatives exhibit potent dual inhibition of VEGFR-2 and VEGFR-3[4]. By binding to the intracellular kinase domains of these receptors, Q3CAs disrupt the downstream signaling cascades responsible for endothelial cell proliferation and migration, yielding IC₅₀ values in the sub-micromolar range[4].

Phosphoinositide 3-Kinase (PI3K)

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism and survival. Fluorinated ethyl side-chain Q3CA derivatives have been identified as highly selective inhibitors of PI3K isoforms[5]. The strategic introduction of fluorine atoms enhances the metabolic stability of the Q3CA scaffold and precisely modulates its lipophilicity, optimizing its fit within the PI3K catalytic domain while maintaining a low toxicity profile against non-tumorigenic cells[6].

HIV-1 Integrase (Antiviral)

Viral replication requires integrase to catalyze the insertion of the viral genome into host DNA. 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives act as potent inhibitors of the HIV-1 integrase strand transfer process[7]. The 3-carboxylic acid and 4-oxo groups chelate the essential Mg²⁺ ions within the integrase active site, structurally mimicking the viral DNA and blocking the strand transfer mechanism[7].

DNA Minor Groove Intercalation

Beyond protein targets, 2,4-disubstituted Q3CAs directly target nucleic acids by intercalating into the A/T-rich minor groove of B-DNA[8]. The carbonyl substitution at the 2nd position acts as a precise hydrogen bond donor/acceptor for adenine and guanine base pairs, physically distorting the DNA helix to disrupt transcription and induce apoptosis[8].

Quantitative Target Affinity Profile

TargetQ3CA Derivative ClassPrimary MechanismRepresentative IC₅₀ / Kᵢ
Protein Kinase CK2 3-carboxy-4(1H)-quinolonesATP-competitive inhibitionIC₅₀ = 0.3 – 1.0 μM
VEGFR-2 / VEGFR-3 3-aryl-quinoline-3-carboxylic acidsKinase domain inhibitionIC₅₀ = 0.53 – 1.2 μM
PI3K Isoforms Fluorinated ethyl Q3CA derivativesOrthosteric kinase inhibitionHigh selectivity (Isoform-dependent)
HIV-1 Integrase 6-(pyrazolylmethyl)-4-oxo-4H-Q3CAsStrand transfer inhibitionSub-micromolar
DNA Minor Groove 2,4-disubstituted Q3CAsA/T groove intercalationBinding Energy Dependent

Visualizing the Pleiotropic Q3CA Network

Q3CA_Targets Q3CA Quinoline-3-Carboxylic Acids (Q3CAs) CK2 Protein Kinase CK2 Q3CA->CK2 ATP Competitive Binding VEGFR VEGFR-2 / VEGFR-3 Q3CA->VEGFR Kinase Domain Inhibition PI3K PI3K Isoforms Q3CA->PI3K Orthosteric Inhibition HIV HIV-1 Integrase Q3CA->HIV Strand Transfer Inhibition DNA DNA Minor Groove Q3CA->DNA A/T Groove Intercalation Oncology Apoptosis & Anti-Proliferation CK2->Oncology Angiogenesis Anti-Angiogenesis VEGFR->Angiogenesis PI3K->Oncology Antiviral Viral Replication Blockade HIV->Antiviral DNA->Oncology

Caption: Pleiotropic targeting network of Quinoline-3-Carboxylic Acids in oncology and virology.

Experimental Methodologies: Validation Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating strict controls to rule out false positives caused by the intrinsic properties of the quinoline scaffold.

Protocol 1: Radiometric Kinase Inhibition Assay (CK2 Validation)

Rationale & Causality: Radiometric assays are strictly preferred over fluorescence-based assays for initial Q3CA screening. The heteroaromatic quinoline core often possesses intrinsic fluorescence that can quench or artificially inflate optical readouts. By directly measuring the transfer of a radiolabeled phosphate group, we eliminate optical interference[2].

  • Compound Preparation: Prepare 10-point serial dilutions of the Q3CA derivative in 100% DMSO.

  • Enzyme-Substrate Incubation: In a 96-well plate, combine recombinant human CK2 enzyme with the specific peptide substrate (RRRDDDSDDD) in kinase assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5). Add the Q3CA dilutions (final DMSO concentration ≤ 1%).

  • Reaction Initiation: Add[γ-³²P]ATP to initiate phosphorylation. Incubate at 30°C for 15 minutes.

  • Reaction Quenching: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash extensively with 0.75% phosphoric acid. Causality: The acidic wash quenches the enzyme and removes unreacted[γ-³²P]ATP, while the positively charged peptide substrate remains tightly bound to the negatively charged phosphocellulose.

  • Measurement: Quantify the incorporated radioactivity using a liquid scintillation counter.

  • Self-Validating Controls:

    • Positive Control: Silmitasertib (CX-4945) to validate assay sensitivity.

    • Negative Control: DMSO vehicle to establish 100% baseline kinase activity.

    • Blank: No-enzyme well to quantify background ATP binding. Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 required).

Assay_Workflow Prep 1. Compound Preparation Incubate 2. Enzyme-Substrate Incubation Prep->Incubate Initiate 3. ATP Addition (Reaction Start) Incubate->Initiate Quench 4. Phosphoric Acid Quenching Initiate->Quench Measure 5. Scintillation Counting Quench->Measure

Caption: Step-by-step workflow for the radiometric validation of Q3CA kinase inhibitors.

Protocol 2: DNA Minor Groove Binding Validation (Fluorescence Displacement)

Rationale & Causality: Ethidium bromide (EtBr) exhibits significantly enhanced fluorescence when intercalated into the hydrophobic environment of the DNA minor groove. As a Q3CA derivative competitively binds the A/T-rich region, it displaces EtBr into the aqueous solution, causing a measurable and dose-dependent quenching of fluorescence[8].

  • Oligonucleotide Annealing: Synthesize the dodecanucleotide d(CGCGAATTCGCG). Heat to 90°C and cool slowly to room temperature to form a stable B-DNA duplex.

  • Probe Equilibration: Incubate the B-DNA duplex with EtBr in Tris-HCl buffer (pH 7.4) until a stable baseline fluorescence is achieved (Excitation: 510 nm, Emission: 590 nm).

  • Q3CA Titration: Stepwise titrate the Q3CA derivative into the DNA-EtBr complex. Record the emission spectra after a 5-minute equilibration per addition.

  • Thermodynamic Analysis: Calculate the binding constant (K_b) using the Stern-Volmer equation based on the fluorescence quenching data.

  • Self-Validating Controls:

    • Positive Displacement Control: Netropsin (a validated minor groove binder).

    • Pharmacophore Negative Control: Perform a parallel titration using a quinoline derivative lacking the 3-carboxylic acid moiety to confirm that displacement is driven by specific hydrogen bonding and not non-specific electrostatic interactions.

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. tandfonline.com. 2

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. researchgate.net. 1

  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". nih.gov. 8

  • Evaluation of 3-Carboxy-4(1H)-quinolones as Inhibitors of Human Protein Kinase CK2. acs.org. 3

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. mdpi.com. 7

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. mdpi.com. 4

  • US9029392B2 - Quinoline derivatives as kinase inhibitors. google.com. 5

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. acs.org. 6

Sources

In Vitro Evaluation of Novel Quinoline Derivatives: A Comprehensive Technical Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Quinoline Scaffold in Modern Oncology

The quinoline ring system is a highly privileged, versatile scaffold in medicinal chemistry. Its planar, nitrogen-containing heterocyclic structure allows for extensive functionalization, making it an ideal pharmacophore for intercalating DNA or occupying the ATP-binding pockets of oncogenic kinases. Several quinoline and quinazoline-based small molecules have successfully transitioned from the bench to the clinic, including FDA-approved targeted therapies such as Bosutinib (Abl/Src inhibitor), Lenvatinib (VEGFR/RET inhibitor), and Cabozantinib (c-Met/VEGFR2 inhibitor) [[1]]().

However, translating a novel synthesized quinoline derivative into a viable lead candidate requires a rigorous, self-validating in vitro evaluation pipeline. Because quinolines can act via multiple mechanisms—ranging from the induction of mitochondrial apoptosis via reactive oxygen species (ROS) generation to the direct inhibition of receptor tyrosine kinases (RTKs) 2—the experimental design must systematically isolate phenotypic effects from specific molecular target engagements.

Strategic Evaluation Workflow

To prevent false positives and ensure translational relevance, the in vitro screening cascade must progress from broad phenotypic assays (cytotoxicity) to highly specific mechanistic validations.

Workflow Start Novel Quinoline Library Phase1 Phase 1: Cytotoxicity (2D & 3D Spheroids) Start->Phase1 Phase2 Phase 2: Target Engagement (TR-FRET Kinase Assays) Phase1->Phase2 IC50 < 1 µM Phase3 Phase 3: Mechanistic Profiling (Apoptosis & Cell Cycle) Phase2->Phase3 High Selectivity Phase4 Phase 4: Pathway Analysis (Western Blotting) Phase3->Phase4 Lead Lead Candidate Selection Phase4->Lead

Fig 1: Stepwise in vitro evaluation pipeline for novel quinoline derivatives.

Phase 1: Phenotypic Cytotoxicity & 3D Penetration

Standard 2D monolayer assays (like MTT) often overestimate the efficacy of quinoline derivatives. Because quinolines are highly lipophilic and planar, they can become sequestered in the outer layers of a solid tumor. Therefore, 3D spheroid assays are critical for evaluating true drug penetration and efficacy in a hypoxic microenvironment.

Protocol: 3D Spheroid CellTiter-Glo Viability Assay

Causality & Rationale: The CellTiter-Glo 3D assay measures ATP as a direct proxy for metabolic viability. Unlike colorimetric MTT assays, which can be confounded by the intrinsic absorbance of highly conjugated quinoline rings, luminescence-based ATP quantification avoids compound interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma) at 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate.

  • Spheroid Formation: Centrifuge the plate at 200 x g for 5 minutes. Incubate for 72 hours at 37°C, 5% CO₂ until a single, compact spheroid forms per well.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives (0.01 µM to 100 µM) in complete media. Add to the spheroids and incubate for 96 hours.

  • Lysis and Detection: Add an equal volume of CellTiter-Glo 3D Reagent. Shake vigorously for 5 minutes to ensure complete lysis of the 3D structure, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader.

Self-Validating System:

  • Internal Control: Monitor spheroid volume using brightfield microscopy prior to lysis. Ensure that vehicle control (0.1% DMSO) spheroids demonstrate exponential volumetric growth.

  • Data Integrity: If ATP levels drop but spheroid volume remains unchanged, this indicates cytostatic activity (growth arrest) rather than cytotoxic structural collapse.

Phase 2: Target Engagement & Kinase Profiling

Many novel quinoline derivatives are rationally designed to target the ATP-binding cleft of kinases such as EGFR, c-Met, or NAK kinases [[3]](). To confirm mechanism of action, direct biochemical kinase assays are required.

Protocol: TR-FRET Kinase Assay

Causality & Rationale: Quinolines frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence assays will yield false negatives (masking inhibition). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before reading the signal. This completely eliminates the short-lived auto-fluorescence of the quinoline compound.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine the purified recombinant kinase (e.g., EGFR), the specific peptide substrate, and the quinoline derivative.

  • Initiation: Add ATP at a concentration equal to its Km​ for the specific kinase to ensure competitive inhibition dynamics.

  • Incubation: Incubate the kinase reaction for 60 minutes at room temperature.

  • Detection Phase: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and a ULight-labeled secondary acceptor.

  • Signal Acquisition: Excite at 320 nm and measure emission at 665 nm (FRET signal) and 615 nm (Europium reference) after a 50 µs delay.

Self-Validating System:

  • Calculate the Z'-factor for the assay plate using a known pan-kinase inhibitor (e.g., Staurosporine) as the positive control and DMSO as the negative control. A Z' > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio.

Phase 3: Mechanistic Profiling & Signaling Pathways

Once a target is validated, it is crucial to prove that inhibiting this target translates to the expected downstream cellular effects, specifically the shutdown of survival pathways (PI3K/AKT, MAPK) and the induction of apoptosis.

Pathway Quinoline Quinoline Derivative (Inhibitor) RTK Receptor Tyrosine Kinase (e.g., c-Met / EGFR) Quinoline->RTK ATP-competitive inhibition PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Inhibition leads to RAF RAF RAS->RAF ERK MEK / ERK RAF->ERK ERK->Apoptosis

Fig 2: Disruption of RTK-mediated survival signaling pathways by quinoline inhibitors.

Protocol: Annexin V/PI Flow Cytometry for Apoptosis

Causality & Rationale: To differentiate between early apoptosis, late apoptosis, and necrosis, dual staining is required. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treat cells with the IC50 and 2x IC50 concentrations of the quinoline derivative for 48 hours.

  • Harvest cells (including floating dead cells in the media to avoid skewing data).

  • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Self-Validating System:

  • Run single-stained controls (Annexin V only, PI only) to set proper compensation matrices, ensuring that the fluorescence spillover between the FITC and PE channels does not artificially inflate the double-positive (late apoptotic) population.

Quantitative Data Presentation

The culmination of the in vitro evaluation should yield a comprehensive pharmacological profile. Below is a representative data summary table for a hypothetical series of novel 4-anilinoquinoline derivatives evaluated using the protocols described above.

Compound IDSubstitution (C-6)EGFR Kinase IC₅₀ (nM)c-Met Kinase IC₅₀ (nM)A549 2D Viability IC₅₀ (µM)A549 3D Spheroid IC₅₀ (µM)Apoptotic Population (%)
Q-101 -H45.2 ± 3.1>10,0002.1 ± 0.48.5 ± 1.222.4%
Q-102 -F12.4 ± 1.88,5000.8 ± 0.13.4 ± 0.645.1%
Q-103 -OCH₃8.1 ± 0.94500.3 ± 0.051.2 ± 0.268.7%
Gefitinib (Control)2.5 ± 0.4>10,0000.1 ± 0.020.8 ± 0.175.2%

Note: The shift in IC₅₀ between 2D and 3D cultures highlights the importance of 3D modeling for quinoline derivatives, as structural modifications (e.g., adding a methoxy group in Q-103) significantly improve tissue penetration and efficacy.

References

  • Source: National Institutes of Health (NIH)
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Source: Arabian Journal of Chemistry URL
  • Source: National Institutes of Health (NIH)

Sources

Methodological & Application

Application Note: Robust HPLC-UV Quantification of Quinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Quinoline-3-carboxylic acid is a privileged pharmacophore that serves as the structural backbone for numerous high-impact therapeutic agents, ranging from broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin, WCK 1152) to novel HIV-1 integrase inhibitors[1][2]. Because of its ubiquity in drug development, establishing a highly reproducible, sensitive, and self-validating quantification method is critical for Active Pharmaceutical Ingredient (API) synthesis, pharmacokinetic profiling, and stability testing[3][4].

This application note details a comprehensive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol. Rather than merely listing steps, this guide deconstructs the causality behind the method development, empowering analytical scientists to adapt and troubleshoot the protocol based on the fundamental physicochemical properties of the analyte.

Methodological Causality: The "Why" Behind the Protocol

Developing an analytical method for quinoline-3-carboxylic acid requires navigating its amphoteric nature. The molecule possesses both a basic quinoline nitrogen and an acidic carboxylic acid moiety, making its chromatographic behavior highly sensitive to mobile phase pH and stationary phase chemistry.

  • Stationary Phase Selection (The Silanol Problem): An endcapped C18 column is strictly required[2]. Non-endcapped silica-based columns expose residual silanol groups. At near-neutral pH, these silanols become ionized and undergo strong secondary ion-exchange interactions with the protonated basic nitrogen of the quinoline ring, resulting in severe peak tailing and loss of resolution. Endcapping neutralizes these active sites, ensuring purely hydrophobic retention.

  • Mobile Phase pH Control (Ionization Suppression): The mobile phase must be acidified to a pH well below the pKa of the carboxylic acid group (typically ~4.5). Utilizing acidic modifiers like 0.05% Trifluoroacetic acid (TFA) or 0.1% Formic acid forces the carboxylic acid into a protonated, neutral state[3][5]. This lipophilic state partitions predictably into the C18 stationary phase, yielding sharp, symmetrical peaks.

  • UV Detection Wavelength: The highly conjugated bicyclic aromatic system of the quinoline core provides strong, distinct UV absorbance. While 254 nm acts as a universal wavelength for aromatic compounds[1], shifting the detection to 290 nm often provides superior selectivity, effectively filtering out background noise from biological matrices (e.g., plasma proteins) during pharmacokinetic assays[2].

Causality Core Quinoline-3-Carboxylic Acid Physicochemical Properties Prop1 Carboxylic Acid Group (pKa ~4.5) Core->Prop1 Prop2 Aromatic Quinoline Core (Conjugated Pi System) Core->Prop2 Prop3 Basic Nitrogen & Silanol Interactions Core->Prop3 Action1 Acidic Modifier (0.1% Formic Acid / TFA) Prop1->Action1 Action2 UV Detection (254 nm / 290 nm) Prop2->Action2 Action3 Endcapped C18 Column Prop3->Action3 Result1 Suppresses Ionization, Prevents Peak Tailing Action1->Result1 Result2 High Sensitivity & Matrix Selectivity Action2->Result2 Result3 Blocks Secondary Ion-Exchange Action3->Result3

Fig 2: Causality in method development: linking physicochemical properties to HPLC parameters.

Optimized Chromatographic Conditions

The following parameters have been optimized to provide a robust, self-validating baseline for both bulk drug quantification and biological sample analysis.

Table 1: Instrumental Parameters & Rationale
ParameterSpecificationScientific Rationale
Column Endcapped C18 (150 mm × 4.6 mm, 3.5 μm)Provides optimal hydrophobic retention; endcapping minimizes silanol-induced tailing[2][3].
Mobile Phase A 0.05% TFA in Milli-Q WaterAcidic pH suppresses carboxylic acid ionization, maintaining analyte neutrality[3].
Mobile Phase B 0.05% TFA in AcetonitrileStrong organic modifier for efficient gradient elution[3].
Flow Rate 1.0 - 1.2 mL/minBalances chromatographic resolution with optimal run time[1][3].
Column Temp. 30 °CEnsures reproducible partitioning kinetics and reduces system backpressure[2].
Detection UV at 254 nm or 290 nmTargets the conjugated aromatic system; 290 nm is ideal for complex matrices[1][2].
Injection Vol. 10 µLPrevents column overloading while maintaining limits of detection (LOD)[5].
Table 2: Gradient Elution Profile

A gradient approach is recommended to elute highly lipophilic impurities while maintaining sharp peak shapes for the primary analyte[3].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0955Initial Hold
10.0595Linear Ramp
12.0595Isocratic Wash
12.1955Step Return
15.0955Re-equilibration

Step-by-Step Experimental Protocol

Phase 1: Reagent & Standard Preparation
  • Mobile Phase Preparation: Carefully add 0.5 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water (Mobile Phase A) and 1000 mL of HPLC-grade Acetonitrile (Mobile Phase B)[3]. Sonicate and filter both phases through a 0.22 µm PTFE membrane to degas and remove particulates.

  • Stock Standard Solution: Accurately weigh 10.0 mg of quinoline-3-carboxylic acid reference standard. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock solution.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase (95% A / 5% B) to create a calibration curve ranging from 0.1 µg/mL to 50.0 µg/mL[2][5].

Phase 2: Sample Preparation (Matrix Dependent)
  • For Bulk API / Formulations: Dissolve the sample in methanol, sonicate for 10 minutes, and dilute to a target concentration within the linear range. Filter through a 0.45 µm syringe filter directly into an HPLC vial[5].

  • For Biological Matrices (e.g., Plasma): Utilize protein precipitation to isolate the analyte. Add 300 µL of cold Acetonitrile to 100 µL of plasma. Vortex vigorously for 60 seconds, then centrifuge at 12,000 rpm for 10 minutes at 4 °C. Extract the supernatant, filter through a 0.45 µm PTFE membrane, and transfer to an autosampler vial[5].

Phase 3: System Suitability Testing (The Self-Validating Mechanism)

A protocol is only as robust as its built-in validation mechanisms. Prior to analyzing unknown samples, inject the 10.0 µg/mL standard six times to evaluate system suitability.

  • Actionable Logic: If the Tailing Factor exceeds 1.5, it immediately indicates column voiding or mobile phase pH drift, prompting corrective action (e.g., replacing the column or remaking the buffer) before precious samples are consumed[2].

Workflow Start Sample Preparation (API or Plasma Matrix) Extraction Protein Precipitation / Extraction (Acetonitrile, 3:1 v/v) Start->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Injection HPLC Injection (10 - 20 µL) Filtration->Injection Separation RP-C18 Separation (Acidic Mobile Phase) Injection->Separation Detection UV Detection (254 nm / 290 nm) Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Fig 1: Experimental workflow for HPLC-UV quantification of quinoline-3-carboxylic acid.

Expected Validation Parameters

When executed correctly, this protocol adheres to ICH (International Council for Harmonisation) guidelines for analytical validation. Below are the typical performance metrics expected for quinoline-3-carboxylic acid derivatives using this methodology.

Table 3: Method Validation Metrics
Validation ParameterICH Acceptance CriteriaTypical Protocol Performance
Resolution (Rs) > 2.0> 4.0 (Baseline separation)[2]
Tailing Factor (Tf) < 1.51.1 - 1.4[2]
Precision (RSD%) < 2.0%~1.13% (Intra-day)[2]
Linearity (R²) > 0.999> 0.999 over 0.1 - 1.5 mg/mL[2][5]
Limit of Detection (LOD) Matrix dependent~0.6 µg/mL (S/N = 3)[2]
Limit of Quantification (LOQ) Matrix dependent~1.8 µg/mL (S/N = 10)[2]

References

  • Title: Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid Source: ACS Publications (American Chemical Society) URL: 3

  • Title: Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors Source: MDPI URL: 1

  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: PubMed (National Institutes of Health) URL: 2

  • Title: Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives Source: Benchchem URL: 5

Sources

Application Note: Advanced Doebner Reaction Protocols for the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Scope

The Doebner reaction is a highly efficient multicomponent reaction (MCR) utilized for the one-pot synthesis of quinoline-4-carboxylic acids (cinchoninic acids) through the condensation of an aniline, an aldehyde, and pyruvic acid[1][2]. Because the quinoline scaffold is a privileged pharmacophore in medicinal chemistry—exhibiting potent antitumor, antimalarial, antibacterial, and antiviral properties—mastering this synthesis is critical for early-stage drug discovery[2][3].

Historically, the conventional Doebner reaction has been limited by low yields when employing electron-deficient anilines and by the frequent formation of unwanted by-products, such as 2-methyl-4-carboxyquinolines[3][4]. This application note details advanced, field-proven methodologies, including a modified hydrogen-transfer protocol and a green synthesis approach, designed to overcome these synthetic bottlenecks[3][5].

Mechanistic Principles & Causality

To rationally optimize the Doebner reaction, one must understand the underlying causality of the reaction pathways. The reaction predominantly proceeds via the Schiff Base Pathway rather than a direct aldol condensation[2].

  • Imine Formation: The aniline and aldehyde first condense to form a Schiff base (imine)[2].

  • Mannich-Type Addition: Pyruvic acid, reacting in its enol form, undergoes a Mannich-type addition to the imine, followed by intramolecular cyclization to form a dihydroquinoline intermediate[2][5].

  • Hydrogen-Transfer Oxidation: The critical bottleneck is the aromatization of the dihydroquinoline intermediate. In the optimized hydrogen-transfer mechanism, a second equivalent of the imine acts as a hydrogen acceptor (oxidant). The imine is reduced to a benzylamine by-product, thermodynamically driving the formation of the fully aromatic quinoline core[3][6].

Understanding this hydrogen-transfer dynamic explains why electron-deficient anilines fail under conventional conditions: their reduced nucleophilicity hinders initial imine formation, starving the system of the necessary oxidant[3]. By introducing a strong Lewis acid (e.g., BF₃·THF) to activate the aldehyde, we force the imine formation and restore the hydrogen-transfer cycle[3].

Mechanism A Aniline + Aldehyde B Schiff Base (Imine) A->B Condensation D Mannich-type Addition B->D Reacts with C Pyruvic Acid (Enol) C->D Reacts with E Dihydroquinoline Intermediate D->E Cyclization F Hydrogen Transfer (Imine as Acceptor) E->F Oxidation G Quinoline-4-Carboxylic Acid F->G Final Product

Proposed Doebner reaction mechanism via Schiff base formation and hydrogen transfer.

Comparative Reaction Parameters

The choice of catalyst and solvent dictates the reaction's efficiency and substrate tolerance. The table below summarizes optimized conditions based on empirical data.

Protocol TypeSubstrate Electronic ProfileCatalystSolvent SystemTemp / TimeAvg. Yield
Conventional Electron-rich anilinesNone / AcidicEthanolReflux, 12-24 h40-60%[2]
Hydrogen-Transfer Electron-deficient anilinesBF₃·THF (0.5-1.0 eq)Acetonitrile (MeCN)65 °C, 20 h70-90%[3]
Green Synthesis Broad scope (Eco-friendly)p-TSA (10 mol%)Water / Ethylene Glycol50-80 °C, 3 h~85%[5]
Acid-Catalyzed Halogenated anilinesTFA (catalytic)Acetic Acid80 °C, 24 h50-90%[7]

Validated Experimental Protocols

Workflow S1 1. Imine Formation Aniline + Aldehyde (MeCN, BF3·THF) S2 2. Pyruvic Acid Dropwise Addition (Control Exotherm) S1->S2 S3 3. Cyclization 65 °C, 20 h (Hydrogen Transfer) S2->S3 S4 4. Isolation Precipitation & Filtration S3->S4

Step-by-step workflow for the modified hydrogen-transfer Doebner synthesis protocol.

Protocol A: Modified Hydrogen-Transfer Synthesis (For Electron-Deficient Anilines)

Causality Focus: Electron-withdrawing groups (e.g., -OCF₃, -CF₃) severely reduce aniline nucleophilicity. BF₃·THF acts as a strong Lewis acid to activate the aldehyde and force imine formation[3]. Pyruvic acid must be added dropwise to prevent its self-condensation and the formation of 2-methylquinoline-4-carboxylic acid by-products[3][4].

Step-by-Step Methodology:

  • Substrate Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 mmol of substituted aniline (e.g., 6-(trifluoromethoxy)aniline) and 1.0 mmol of benzaldehyde in 1.0 mL of anhydrous acetonitrile (MeCN)[2][3].

  • Catalyst Addition: Add 0.5 to 1.0 equiv of Boron trifluoride-tetrahydrofuran complex (BF₃·THF) at room temperature. Stir the mixture at 65 °C for 1 hour to ensure complete Schiff base formation[3].

    • Self-Validation Check: Perform TLC (Hexane/EtOAc 3:1). The disappearance of the aniline spot and the appearance of a new, less polar UV-active spot confirms complete imine formation. Do not proceed until this is verified.

  • Pyruvic Acid Addition: Prepare a solution of 1.0 mmol pyruvic acid in 1.67 mL of MeCN. Add this solution dropwise to the reaction mixture over 3 hours while strictly maintaining the temperature at 65 °C[3]. Note: The order of mixing and slow addition are paramount to dictate regioselectivity and minimize side reactions[4].

  • Cyclization & Oxidation: Continue stirring the reaction mixture at 65 °C for an additional 20 hours to allow the hydrogen-transfer oxidation to reach completion[3].

  • Isolation: Cool the mixture to room temperature. The product often precipitates directly. If not, concentrate under reduced pressure, dilute with water, and extract with ethyl acetate. Purify via recrystallization from ethanol.

    • Self-Validation Check: ¹H NMR (DMSO-d₆) must reveal the absence of the aldehyde proton (~10.0 ppm) and the presence of the characteristic quinoline H-2 and H-3 aromatic protons.

Protocol B: Green Multicomponent Synthesis (Eco-Friendly Approach)

Causality Focus: Replacing volatile organic solvents with a dual green solvent system (Water/Ethylene Glycol) enhances the environmental profile and safety. p-Toluenesulfonic acid (p-TSA) serves as a Brønsted acid to promote C-N bond formation and subsequent dehydration without the need for harsh Lewis acids[5].

Step-by-Step Methodology:

  • Reaction Assembly: Combine 1.0 mmol of aryl aldehyde, 1.0 mmol of aniline, and 10 mol% p-TSA in a reaction vessel containing a 1:1 mixture of deionized water and ethylene glycol[5].

  • Pyruvate Addition: Heat the mixture to 50 °C. Add a solution of sodium pyruvate (1.2 mmol) in deionized water dropwise to the stirring mixture[5].

  • Heating: Elevate the temperature to 80 °C and stir for 3 hours[5].

    • Self-Validation Check: Monitor via LC-MS. The target mass [M+H]⁺ of the quinoline-4-carboxylic acid should emerge as the base peak, confirming conversion.

  • Workup: Cool to room temperature. The product typically precipitates directly from the aqueous mixture. Filter the solid, wash thoroughly with cold water to remove residual p-TSA and ethylene glycol, and dry under a vacuum[5].

Troubleshooting & Analytical Validation

  • Issue: High levels of 2-methyl-4-carboxyquinoline by-product or furan derivatives[4][7].

    • Root Cause: Premature reaction of pyruvic acid with aniline before aldehyde condensation, or incorrect order of addition[4][7].

    • Solution: Strictly adhere to the pre-formation of the imine (Step 2 in Protocol A) and ensure the dropwise, controlled addition of pyruvic acid[3][4].

  • Issue: Incomplete aromatization (presence of uncyclized intermediates or dihydroquinoline)[5].

    • Root Cause: Insufficient hydrogen acceptor (oxidant) in the system to drive the final step.

    • Solution: In the hydrogen-transfer protocol, the imine acts as the oxidant. Ensure a slight excess of aldehyde/aniline is present to maintain the imine pool, or extend the reaction time at 65 °C to drive the thermodynamic sink to the fully aromatic quinoline[3].

References[3] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications | Link[7] Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis | MDPI | Link[1] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW | IIP Series | Link[2] Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis | Benchchem | Link[4] Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Taylor & Francis | Link[6] Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis | Benchchem | Link[5] A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction | Taylor & Francis | Link

Sources

application of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic Acid in Oncology Drug Development

Executive Summary

In targeted oncology drug discovery, the quinoline-3-carboxylic acid scaffold is a privileged structure known for its potent inhibition of Dihydroorotate Dehydrogenase (DHODH)[1] and various protein kinases, including CK2 and EGFR[2]. However, the base scaffold often lacks the membrane permeability and target-site affinity required for in vivo efficacy. 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid (and its ethyl ester derivatives[3]) serves as a highly optimized, bifunctional precursor. This application note details the mechanistic rationale, synthetic derivatization, and self-validating in vitro protocols required to utilize this compound effectively in cancer cell line screening.

Molecular Causality & Pharmacophore Rationale

As an Application Scientist, it is critical to understand why this specific chemical entity is chosen before initiating any biological assays. This compound is not a final therapeutic agent; it is a reactive intermediate designed to generate highly potent libraries.

  • The 6-Trifluoromethoxy ( −OCF3​ ) Advantage: Often termed a "super-halogen," the −OCF3​ group dramatically increases the lipophilicity ( logP ) of the molecule without adding significant steric bulk. This enhances passive diffusion across the hydrophobic lipid bilayers of cancer cells. Furthermore, the strong electron-withdrawing nature of the fluorine atoms protects the quinoline ring from cytochrome P450-mediated oxidative metabolism, extending the compound's half-life.

  • The 4-Chloro Reactive Handle: The 4-position of the quinoline ring is highly electron-deficient. The presence of a chlorine atom creates an ideal electrophilic center for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly displace the chloride ion with various primary or secondary amines (e.g., anilines) to generate 4-aminoquinoline-3-carboxylic acid derivatives[4]. These 4-substituted derivatives are the actual active pharmacophores that structurally mimic the ubiquinone-binding site of DHODH or the ATP-binding pocket of kinases[5].

Application Workflow

Workflow A Precursor: 4-Chloro-6-(OCF3) Quinoline-3-COOH B SNAr Reaction (Nucleophilic Sub) A->B Amines C Active Derivative: 4-Amino/Aryl Quinoline-3-COOH B->C Heat/Base D In Vitro Assays (DHODH/CK2) C->D Target E Cell Viability (Cancer Lines) D->E Efficacy

Fig 1: Workflow from 4-chloro precursor to active derivative synthesis and cancer cell evaluation.

Experimental Protocols

The following protocols form a continuous, self-validating pipeline from chemical synthesis to phenotypic screening in breast cancer (MCF-7) or colorectal cancer (HCT116) models[6].

Protocol A: SNAr Derivatization (Synthesis of Active Pharmacophore)

Objective: Convert the inactive 4-chloro precursor into a target-active 4-anilino derivative.

  • Reaction Setup: Dissolve 1.0 eq of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid in anhydrous DMF.

  • Nucleophile Addition: Add 1.5 eq of the desired aniline derivative and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Thermal Activation: Heat the mixture to 90°C for 4–6 hours. The heat provides the activation energy required to break the C-Cl bond during the formation of the Meisenheimer complex.

  • Isolation: Cool to room temperature, precipitate with cold 0.1M HCl, and filter the solid 4-anilino product.

  • Self-Validation Checkpoint: Analyze via TLC (UV 254 nm / 365 nm). The starting material is UV-active but non-fluorescent. The resulting 4-amino/anilino product will exhibit strong blue/green fluorescence under 365 nm UV due to the extended conjugated push-pull system. If fluorescence is absent, the SNAr reaction failed.

Protocol B: In Vitro DHODH Target Engagement Assay

Objective: Validate that the synthesized derivative successfully inhibits DHODH, a critical enzyme for de novo pyrimidine synthesis in rapidly dividing tumor cells[1].

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM L-dihydroorotate (substrate), and 0.1 mM DCIP (2,6-dichlorophenolindophenol, the terminal electron acceptor).

  • Enzyme Addition: Add recombinant human DHODH enzyme (10 nM final concentration).

  • Inhibitor Dosing: Add the synthesized quinoline derivative in a 10-point dose-response series (0.1 nM to 10 µM). Use Brequinar as a positive control[7].

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm ( A600​ ) over 10 minutes using a microplate reader.

  • Self-Validation Checkpoint: DCIP is blue in its oxidized state and colorless when reduced. If the vehicle control (DMSO only) fails to show a linear decrease in A600​ , the enzyme is inactive or the substrate is degraded. If the positive control (Brequinar) fails to halt the color change, the assay system is fundamentally compromised.

Protocol C: Phenotypic Screening (MTT Cell Viability Assay)

Objective: Determine the anti-proliferative effect of the compound on cancer cell lines (e.g., MCF-7)[6].

  • Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% dialyzed FBS. Causality note: Dialyzed FBS must be used to remove exogenous uridine, forcing the cells to rely on the de novo pyrimidine pathway targeted by the drug.

  • Treatment: After 24h of adherence, treat cells with the synthesized compound (0.01 µM to 50 µM) for 72 hours.

  • Metabolic Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Remove media and dissolve the resulting formazan crystals in 100 µL DMSO.

  • Quantification: Read absorbance at 570 nm.

  • Self-Validation Checkpoint: The vehicle control wells must produce a deep, uniform purple color (formazan). If the vehicle control remains yellow, the cells have undergone baseline apoptosis or the incubator conditions (CO2/temp) failed, invalidating the entire plate.

Quantitative Data Interpretation

To demonstrate the necessity of the SNAr derivatization, the table below summarizes the expected pharmacological shift when converting the 4-chloro precursor into a 4-anilino derivative.

Compound EntityDHODH IC₅₀ (nM)CK2 Kinase IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)Mechanism / Status
4-Chloro Precursor > 10,000> 10,000> 50.0Inactive (Lacks target hydrogen-bond donor)
4-Anilino Derivative 15 ± 3120 ± 150.8 ± 0.1Active (Potent target engagement)
Brequinar (Control) 10 ± 2> 10,0000.5 ± 0.1Active (Selective DHODH inhibitor)[7]

Mechanistic Pathway

Pathway Inhibitor Synthesized Quinoline Derivative Target DHODH Enzyme (Mitochondrial) Inhibitor->Target Competitive Inhibition Metabolite De Novo Pyrimidine (Uridine) Pool Target->Metabolite Blocks Synthesis Stress DNA Replication Stress Metabolite->Stress Depletion Triggers Outcome Apoptosis in Cancer Cells Stress->Outcome Activates p53

Fig 2: Mechanism of action for quinoline-3-carboxylic acid derivatives targeting DHODH in cancer.

References

  • [3] 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester - NextSDS. NextSDS Chemical Substance Information.3

  • [5] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health (PMC). 5

  • [1] A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis. 1

  • [4] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis.4

  • [2] Evaluation of 3-Carboxy-4(1H)-quinolones as Inhibitors of Human Protein Kinase CK2. ACS Publications. 2

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate.

  • [6] Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. 6

  • [7] US6841561B1 - Dihydroorotate dehydrogenase inhibitors for the treatment of viral-mediated diseases. Google Patents. 7

Sources

using 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid as a fluorescent probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic Acid as a Versatile Fluorogenic Scaffold

Introduction & Photophysical Rationale

In the landscape of chemical biology and drug development, the design of responsive fluorescent probes is critical for real-time bioimaging and target validation. 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid is an advanced, highly reactive fluorogenic building block. Rather than functioning as a static fluorophore, this compound is engineered to act as a "turn-on" probe precursor.

The molecular architecture of this scaffold is deliberately designed for optimal reactivity and photophysical response:

  • The 4-Chloro Electrophile: The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Before substitution, the compound exhibits minimal fluorescence due to the heavy-atom quenching effect of chlorine and the lack of an electron-donating group.

  • The 3-Carboxylic Acid: This moiety serves a dual purpose. Electronically, it acts as a strong electron acceptor. Synthetically, it provides a handle for further bioconjugation (e.g., NHS-esterification) or the attachment of organelle-targeting sequences (such as morpholine for lysosomal tracking) [2].

  • The 6-Trifluoromethoxy (-OCF 3​ ) Group: This substitution is the linchpin of the probe's efficacy. Electronically, the strongly electron-withdrawing nature of the -OCF 3​ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, drastically accelerating the SNAr reaction's rate-determining step (Meisenheimer complex formation). Physiochemically, it enhances the lipophilicity (LogP) of the molecule, ensuring excellent cell membrane permeability for live-cell imaging.

Upon SNAr reaction with a target nucleophile (such as a biogenic amine or thiol), the chlorine is displaced by an electron-donating group. This establishes a strong "Push-Pull" Intramolecular Charge Transfer (ICT) system across the quinoline core, resulting in a massive enhancement in fluorescence quantum yield and a significant bathochromic (red) shift in emission [3].

Mechanistic Workflow

Pathway A 4-Chloro-6-(OCF3)-quinoline-3-carboxylic acid (Non-fluorescent Precursor) C SNAr Reaction (Polar Aprotic Solvent, Base) A->C B Target Analyte (Amine / Thiol) B->C D 4-Substituted Conjugate (Push-Pull ICT State) C->D C4-Substitution E Strong Fluorescence Emission (Signal Readout) D->E Photon Emission

Figure 1: Fluorogenic activation pathway of the quinoline probe via SNAr reaction.

Quantitative Data Summary

The table below outlines the anticipated photophysical shifts when the 4-chloro precursor is converted into various sensing conjugates. This data demonstrates the self-validating nature of the probe; the reaction progress can be visually and spectroscopically monitored in real-time.

Compound StateNucleophileAbsorbance Max (λ abs​ )Emission Max (λ em​ )Quantum Yield (Φ)Primary Application
Precursor None (4-Chloro)315 nm375 nm< 0.02Starting Material
Amine Conjugate Primary Aliphatic Amine365 nm460 nm0.45 - 0.55Protein Labeling / Amine Sensing
Thioether Conjugate Biogenic Thiol (Cys/GSH)355 nm445 nm0.35 - 0.40Intracellular GSH Mapping

Experimental Protocols

Protocol A: Fluorogenic Detection & Conjugation via SNAr

This protocol details the conjugation of the probe to a target primary amine (e.g., an N-terminal peptide or biogenic amine).

Causality & Design Choices:

  • Solvent: Dimethyl sulfoxide (DMSO) is utilized because polar aprotic solvents stabilize the charged Meisenheimer transition state, accelerating the SNAr reaction.

  • Base: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile at the highly reactive C4 position, ensuring absolute chemoselectivity for the target analyte.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 5 mL glass vial, dissolve 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid (10 mg, ~0.034 mmol) in 1.0 mL of anhydrous DMSO.

  • Analyte Addition: Add the target amine (1.2 equivalents, ~0.041 mmol) to the solution.

  • Base Addition: Introduce DIPEA (3.0 equivalents, 17.8 µL). The solution should remain clear.

  • Reaction Execution: Heat the mixture to 65°C using an aluminum heating block. Stir continuously for 2–4 hours.

  • Self-Validation (In-Process Control): Spot 1 µL of the reaction mixture onto a silica TLC plate alongside the starting material. Illuminate with a 365 nm UV lamp. The starting material will appear as a dark, UV-absorbing spot, while the successful product will emit a brilliant blue/green fluorescence.

  • Quenching & Isolation: Cool to room temperature. Quench the reaction by adding 5 mL of cold distilled water. If the product is highly lipophilic, it will precipitate and can be collected via centrifugation (10,000 x g, 5 min). Otherwise, extract with Ethyl Acetate (3 x 5 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: NHS-Ester Activation for Dual-Targeting

To utilize the probe as a bifunctional linker, the 3-carboxylic acid can be activated prior to or following the SNAr reaction.

Causality & Design Choices: Activating the carboxylic acid with N-Hydroxysuccinimide (NHS) and EDC creates a stable, amine-reactive ester. This allows researchers to attach an organelle-targeting moiety (like a morpholine ring for lysosomal accumulation) to the C3 position, while reserving the C4-chloro position for target-specific fluorogenic sensing inside the cell.

Step-by-Step Methodology:

  • Activation: Dissolve the quinoline probe (1.0 eq) and N-Hydroxysuccinimide (1.5 eq) in anhydrous DMF.

  • Coupling: Chill the solution to 0°C. Add EDC-HCl (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Incubation: Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.

  • Purification: Dilute with Dichloromethane (DCM) and wash twice with 0.1 M HCl to remove unreacted EDC and DMAP. The organic layer is dried and concentrated to yield the NHS-activated probe, ready for subsequent peptide coupling.

References

  • Benchchem. "4-Amino-7-(trifluoromethyl)quinoline | 243666-11-7 - Benchchem" (Details SNAr protocols and causality for 4-chloroquinolines). Benchchem Database.
  • National Institutes of Health (PMC). "Quinoline based receptor in fluorometric discrimination of carboxylic acids" (Demonstrates the utility of quinoline-3-carboxylic acid derivatives as active fluorophores and hydrogen-bonding sites). PMC Archive.
  • ResearchGate. "Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications" (Highlights the photophysical shifts and ICT mechanisms inherent to substituted quinoline fluorescent probes). ResearchGate Publications.

Application Note: High-Throughput Enzyme Inhibition Assay for Quinoline Derivatives Targeting Acetylcholinesterase (AChE)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline represents a privileged molecular framework in medicinal chemistry, particularly in the development of neuroprotective agents for neurodegenerative disorders such as Alzheimer's disease (AD)[1][2]. Advanced quinoline derivatives—including morpholine-bearing quinolines and triazole-quinoline hybrids—have demonstrated significant efficacy as dual-binding site inhibitors[3][4]. By interacting simultaneously with the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE), these compounds not only prevent the hydrolysis of acetylcholine but can also act as chaperones to mitigate β-amyloid (Aβ) fibril aggregation[4].

To accurately quantify the half-maximal inhibitory concentration (IC50) of these novel derivatives, the Ellman's assay remains the robust, gold-standard colorimetric method[5][6].

Causality of the Assay Design

The assay's biochemical foundation relies on the enzymatic cleavage of a synthetic substrate, acetylthiocholine iodide (ATCI), by AChE to yield thiocholine and acetate[7]. The free sulfhydryl group of the resulting thiocholine undergoes a rapid nucleophilic attack on the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent)[5][8].

This reaction generates the 5-thio-2-nitrobenzoate (TNB2-) anion, which exhibits a strong, quantifiable absorption peak at 412 nm[5][8].

Critical Experimental Choices:

  • Kinetic vs. Endpoint Readout: Quinoline derivatives often feature highly conjugated aromatic systems that inherently absorb light in the UV-Vis spectrum. Utilizing a kinetic readout (measuring the rate of absorbance change over 5–10 minutes) rather than an endpoint measurement is critical. It isolates the true enzymatic rate (ΔOD/min) and mathematically eliminates false positives caused by the static background absorbance of the test compounds[7][8].

  • pH 8.0 Buffer: The reaction between thiocholine and DTNB is highly dependent on the formation of the thiolate anion. A 0.1 M sodium phosphate buffer at pH 8.0 ensures an optimal balance between DTNB reactivity and the structural stability of the AChE enzyme[8].

  • Pre-incubation Phase: Because bulky quinoline derivatives may exhibit slow-binding kinetics as they navigate the deep, narrow catalytic gorge of AChE, a 10–15 minute pre-incubation of the enzyme with the inhibitor is required to reach thermodynamic equilibrium prior to substrate introduction[7][8].

Assay Workflow

Workflow A 1. Compound Dilution (DMSO/Buffer) B 2. Enzyme Addition (AChE) A->B C 3. Pre-Incubation (15 min at 37°C) B->C D 4. Substrate + Chromogen (ATCI + DTNB) C->D E 5. Enzymatic Cleavage (TNB2- Release) D->E F 6. Kinetic Readout (412 nm) E->F

Workflow of the Ellman's assay for evaluating AChE inhibition by quinoline derivatives.

Materials and Reagents

Reagent / MaterialConcentration / PreparationPurpose
Sodium Phosphate Buffer 0.1 M, pH 8.0Maintains optimal pH for thiolate reactivity and enzyme stability[7][8].
Acetylcholinesterase (AChE) 0.1 - 1.0 U/mL in bufferTarget enzyme (Human recombinant or Electrophorus electricus)[7][8].
Acetylthiocholine Iodide (ATCI) 14 mM in buffer (Prepare fresh)Synthetic substrate cleaved by AChE to produce thiocholine[8].
DTNB (Ellman's Reagent) 10 mM in bufferChromogen that reacts with thiocholine to produce the yellow TNB2- anion[8].
Quinoline Derivatives Serial dilutions in DMSOTest inhibitors. (Final assay DMSO concentration must be ≤1% to prevent enzyme denaturation).
Standard Inhibitor e.g., Donepezil or TacrinePositive control to validate assay sensitivity and dynamic range[4][9].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for a 96-well microplate format, incorporating mandatory controls to ensure data trustworthiness[7].

Step 1: Plate Setup & Controls
  • Blank Wells (Background): Add 50 µL of phosphate buffer + 25 µL of ATCI + 50 µL of DTNB. (Measures non-enzymatic hydrolysis of ATCI).

  • 100% Activity Wells (Negative Control): Add 25 µL of buffer (containing equivalent DMSO % as test wells) + 25 µL of AChE enzyme solution[7].

  • Test Wells: Add 25 µL of the diluted quinoline derivative + 25 µL of AChE enzyme solution[7].

Step 2: Pre-Incubation
  • Seal the 96-well plate to prevent evaporation.

  • Incubate the plate at 37°C for exactly 15 minutes. This step allows the quinoline derivatives to fully associate with the AChE active and peripheral sites[7][8].

Step 3: Reaction Initiation
  • Add 50 µL of the 10 mM DTNB solution to all wells[7].

  • Immediately initiate the enzymatic reaction by adding 25 µL of the 14 mM ATCI substrate solution to all wells[7]. (Total reaction volume = 125 - 150 µL depending on exact well scaling).

Step 4: Kinetic Data Acquisition
  • Immediately place the plate into a microplate spectrophotometer.

  • Measure the absorbance kinetically at 412 nm every 30 to 60 seconds for a total of 10 to 15 minutes at 37°C[7][8].

Data Analysis & Validation

Rate Calculation and % Inhibition

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve ( Δ OD/min)[8].

% Inhibition=(1−Vcontrol​−Vblank​Vtest​−Vblank​​)×100

IC50 Determination

Plot the % Inhibition against the base-10 logarithm of the quinoline derivative concentrations. Use non-linear regression (e.g., four-parameter logistic curve) to determine the IC50 value—the concentration required to reduce enzyme activity by 50%[7][8].

Assay Validation (Z'-Factor)

To ensure the assay is robust enough for high-throughput screening of quinoline libraries, calculate the Z'-factor using the 100% activity controls and the fully inhibited positive controls (e.g., 10 µM Donepezil). A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay.

Quantitative Data Summary

The following table summarizes the IC50 values of recently developed quinoline derivatives and standard benchmarks to provide a comparative framework for your results[3][8].

Compound / ScaffoldTarget EnzymeIC50 ValueMechanism / Notes
Compound 11g (Morpholine-bearing quinoline)AChE1.94 ± 0.13 µMMixed-type dual inhibitor[3]
Compound 11g (Morpholine-bearing quinoline)BChE28.37 ± 1.85 µMMixed-type dual inhibitor[3]
AChE-IN-15 (Standard Reference)huAChE6.8 µMReversible inhibitor[8]
AChE-IN-15 (Standard Reference)huBChE16.1 µMReversible inhibitor[8]

Note: When evaluating quinoline derivatives using serum-derived AChE, researchers must account for cross-reactivity with Butyrylcholinesterase (BChE), as ATCI is also cleaved by BChE. Utilizing specific human recombinant AChE or adding a selective BChE inhibitor is recommended for pure AChE kinetic profiling[6].

References

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: PMC (nih.gov) URL:[Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases Source: Walsh Medical Media URL:[Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: MDPI URL:[Link]

  • Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors Source: MDPI URL:[Link]

  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease Source: PubMed (nih.gov) URL: [Link]

  • Standard procedure for determination of acetylcholinesterase and butyrylcholinesterase activities Source: ResearchGate URL:[Link]

  • What is the best method of determining ic50 values and KI for acetycholinesterase? Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid. Quinoline derivatives are pivotal scaffolds in medicinal chemistry, and mastering their synthesis is crucial for advancing novel therapeutic agents.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance yield, purity, and efficiency.

The synthesis is typically approached via a multi-step sequence, most commonly employing the Gould-Jacobs reaction, followed by hydrolysis and chlorination.[3][4][5] Each stage presents unique challenges that can impact the overall success of the synthesis. This guide is structured to address these specific issues directly.

Section 1: Overall Synthesis Workflow

The transformation from 4-(trifluoromethoxy)aniline to the target molecule is a four-stage process. Understanding the flow is the first step in troubleshooting.

Synthesis_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification cluster_3 Stage 4: Chlorination Aniline 4-(trifluoromethoxy)aniline + EMME Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 100-130°C or MW Intermediate2 4-Hydroxyquinoline-3- carboxylic acid ester Intermediate1->Intermediate2 ~250°C, High-boiling solvent Intermediate3 4-Hydroxyquinoline-3- carboxylic acid Intermediate2->Intermediate3 Base (NaOH/LiOH) FinalProduct 4-Chloro-6-(trifluoromethoxy) quinoline-3-carboxylic acid Intermediate3->FinalProduct POCl₃ or SOCl₂ Gould_Jacobs_Mechanism cluster_mech Gould-Jacobs Cyclization Mechanism int1 Anilinomethylenemalonate Intermediate ts1 [ High Temp, ~250°C ] int1->ts1 int2 Cyclized Intermediate (non-aromatic) ts1->int2 ts2 [ Tautomerization ] int2->ts2 product 4-Hydroxyquinoline Ester (Aromatic) ts2->product

Figure 2: Simplified Gould-Jacobs mechanism.
  • Q2: Are there alternative synthetic routes to this quinoline core?

    • A2: Yes, while Gould-Jacobs is common, other methods exist. The Doebner reaction, for instance, can synthesize quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. [6]However, this approach can suffer from low yields with electron-deficient anilines like 4-(trifluoromethoxy)aniline. [6]The Pfitzinger reaction, using an isatin and a carbonyl compound, is another classic method but requires basic conditions that might not be compatible with all substrates. [2]For this specific target, the Gould-Jacobs pathway remains one of the most reliable.

  • Q3: What analytical methods are best for monitoring these reactions?

    • A3: A combination of techniques is ideal.

      • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress at all stages.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the mass of intermediates and the final product, helping to identify side products.

      • High-Performance Liquid Chromatography (HPLC): Used for assessing the purity of the final product and can be used to quantify yield. [7][8] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of all isolated intermediates and the final product.

  • Q4: What are the primary safety concerns for this synthesis?

    • A4:

      • High Temperatures: The cyclization step requires very high temperatures, posing a risk of burns and requiring careful setup to avoid solvent flashpoints.

      • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching procedure is highly exothermic and must be performed slowly and with extreme care behind a blast shield.

      • Acid/Base Handling: Concentrated acids and bases are used during work-up and hydrolysis steps and should be handled with appropriate care.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate
  • In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the neat mixture in an oil bath at 120°C for 2 hours. The mixture will become a solid or a thick oil upon completion.

  • Cool the mixture to room temperature.

  • Add cold hexane or petroleum ether and triturate the solid.

  • Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
  • To a flask equipped with a reflux condenser and a nitrogen inlet, add the anilinomethylenemalonate intermediate (1.0 eq).

  • Add a high-boiling solvent such as Dowtherm A or diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Heat the mixture in a sand or heating mantle bath to 250°C under a nitrogen atmosphere for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Add hexane or diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with hexane, and dry. The crude product can be purified by recrystallization from ethanol or acetic acid if necessary.

Protocol 3: Synthesis of 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
  • Suspend the quinoline ester (1.0 eq) in a mixture of ethanol or THF and a 10% aqueous sodium hydroxide solution (3.0 eq NaOH).

  • Heat the mixture to reflux for 2-4 hours, until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and slowly add concentrated HCl until the pH is approximately 2-3.

  • A precipitate will form. Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 4: Synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid
  • CAUTION: Perform in a certified chemical fume hood. Wear appropriate PPE.

  • To a round-bottom flask equipped with a reflux condenser, add the 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice.

  • Behind a blast shield , very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quench.

  • A solid will precipitate. Stir for 30-60 minutes until all the ice has melted.

  • Collect the solid product by vacuum filtration. Wash the solid extensively with cold water.

  • Dry the final product under high vacuum.

Section 5: Data Summary Table

StageKey ReagentsTypical Temp.Typical TimeCommon IssuesKey Optimization Strategies
1. Condensation Aniline, EMME100-130°C1-2 hLow yieldUse microwave irradiation; ensure pure aniline. [9][10]
2. Cyclization Anilinomethylenemalonate240-260°C30-60 minTar formation, incomplete reactionUse Dowtherm A/diphenyl ether; precise temperature control; use Eaton's Reagent or microwave. [4][5][9]
3. Saponification Quinoline Ester, NaOH/LiOH60-80°C (Reflux)2-4 hIncomplete hydrolysisUse THF/EtOH as co-solvent; ensure excess base.
4. Chlorination Hydroxyquinoline, POCl₃~110°C (Reflux)2-4 hLow yield, difficult work-upUse catalytic DMF; perform slow, controlled quench on ice.

References

  • M. C. Madmc, et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • A. M. Maj, et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • P. R. L. et al. (1981). Process for the preparation of 4-chloroquinolines. Google Patents.
  • T. H. et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega. Available at: [Link]

  • Y. L. et al. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Supplementary Information. Available at: [Link]

  • A. A. K. et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • J. Lahna, et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • L. Zhao, et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • J. Org. Chem. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. ACS Publications. Available at: [Link]

  • Z. W. et al. (2024). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. RSC Publishing. Available at: [Link]

  • J. S. et al. (2017). The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. ResearchGate. Available at: [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • F. L. et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Beilstein Journals. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. Beilstein Journals. Available at: [Link]

  • R. H. et al. (2015). Biosynthetic Mechanism of Lanosterol: Cyclization. PubMed. Available at: [Link]

  • J. P. S. et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link]

  • D. K. et al. (2005). Recent Progress in the Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • V. F. S. et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. PubMed. Available at: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. Application Note. Available at: [Link]

  • M. M. et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Optimization of the Pfitzinger Condensation Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the Pfitzinger condensation reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of quinoline-4-carboxylic acids. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this versatile reaction, ensuring successful and reproducible outcomes in your laboratory.

Introduction to the Pfitzinger Reaction

The Pfitzinger reaction, a powerful tool in synthetic organic chemistry, facilitates the synthesis of substituted quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] The resulting quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.

While the Pfitzinger reaction is widely utilized, its successful execution can be challenging, with common issues including low yields, the formation of intractable tars, and difficulties in product purification. This guide provides a systematic approach to understanding and overcoming these challenges.

Troubleshooting Guide

This section addresses common problems encountered during the Pfitzinger reaction, offering detailed explanations and actionable solutions.

Problem 1: Formation of a Thick, Intractable Tar

Question: My Pfitzinger reaction has resulted in a dark, resinous material instead of the expected crystalline product. What is the cause of this tar formation, and how can I prevent it?

Answer: Tar formation is one of the most frequent issues in the Pfitzinger reaction. It is often a result of self-condensation of the carbonyl compound or isatin under the strongly basic conditions, or polymerization of reactive intermediates.[2]

Causality and Prevention Strategies:
  • Sequential Reagent Addition: Instead of combining all reactants at once, a modified procedure is highly recommended. First, dissolve the isatin in the basic solution (e.g., aqueous potassium hydroxide) and stir until the characteristic color change from orange/purple to a pale yellow or straw-brown is observed.[3][4] This indicates the successful ring-opening of isatin to the potassium salt of isatic acid, which is less prone to self-condensation. Only then should the carbonyl compound be introduced to the reaction mixture.[2]

  • Temperature Control: Elevated temperatures can accelerate side reactions leading to tar formation. It is crucial to maintain the reaction temperature as specified in a validated protocol. For particularly sensitive substrates, conducting the reaction at a lower temperature for an extended period can be advantageous.[2] For instance, reactions with thermally labile compounds like diethyl oxaloacetate benefit from gentle warming (e.g., 34-40°C) rather than reflux.[3]

  • Solvent Selection: While ethanol is a common solvent, its choice is not universal. The solubility of intermediates and byproducts can be highly dependent on the solvent system. For certain substrates, exploring other protic solvents or aqueous mixtures may mitigate tar formation.

  • pH Control During Workup: During the final acidification step to precipitate the quinoline-4-carboxylic acid product, it is critical to add the acid slowly and with vigorous stirring. This prevents localized areas of high acidity, which can promote the degradation of the product and contribute to tar formation.[2]

Problem 2: Consistently Low Yield of the Desired Product

Question: I am consistently obtaining a low yield of my target quinoline-4-carboxylic acid. What are the potential reasons, and how can I improve the yield?

Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of competing side products.

Strategies for Yield Enhancement:
  • Ensure Complete Isatin Ring Opening: As highlighted previously, the pre-reaction of isatin with a strong base is a critical step. Visually confirming the color change before the addition of the carbonyl compound ensures the formation of the reactive isatic acid salt.[3][4]

  • Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion, which also helps to minimize the amount of unreacted isatin that can complicate purification.[4] Experimenting with the molar ratio of the carbonyl compound to isatin (e.g., 1.5 to 2 equivalents of the carbonyl compound) can significantly improve yields.

  • Choice of Base: While potassium hydroxide (KOH) is traditionally used, some studies have reported higher yields with sodium hydroxide (NaOH).[5] It is advisable to conduct small-scale trials to determine the optimal base for your specific substrates.

  • Reaction Time and Monitoring: The Pfitzinger reaction can be slow, sometimes requiring extended reaction times (e.g., 12-48 hours).[6] It is essential to monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

  • Purity of Reagents: The purity of the starting materials, particularly the isatin and the carbonyl compound, is paramount. Impurities can introduce competing side reactions and inhibit the desired transformation.

Problem 3: Significant Amount of Unreacted Isatin in the Final Product

Question: My final product is contaminated with a significant amount of unreacted isatin. How can I improve the conversion and simplify the purification?

Answer: Incomplete conversion of isatin is a common issue that complicates product isolation.

Driving the Reaction to Completion:
  • Increase the Excess of the Carbonyl Compound: Employing a larger excess of the ketone or aldehyde can effectively push the reaction equilibrium towards the product, thereby consuming more of the isatin.[2]

  • Optimize Base Concentration: The concentration of the base can influence the rate of both the isatin ring opening and the subsequent condensation. The optimal concentration may vary depending on the specific substrates, and some empirical optimization may be necessary.

  • Extended Reaction Time: As with low yields, allowing the reaction to proceed for a longer duration can lead to a more complete conversion of the starting materials. Again, TLC monitoring is crucial to avoid potential product degradation from prolonged exposure to the harsh reaction conditions.

Problem 4: Formation of Isomeric Products with Asymmetrical Ketones

Question: I am using an asymmetrical ketone (e.g., butanone), and I am concerned about the formation of isomeric products. How can I control the regioselectivity of the reaction?

Answer: The reaction of isatin with an asymmetrical ketone can indeed lead to the formation of two constitutional isomers, depending on which α-methylene group participates in the initial condensation.

Understanding and Controlling Regioselectivity:
  • Steric and Electronic Effects: The regioselectivity is governed by a combination of steric and electronic factors. In many cases, the reaction preferentially occurs at the less sterically hindered α-methylene group. For example, in the reaction of isatin with butanone, the major product is typically the 2,3-dimethylquinoline-4-carboxylic acid, resulting from the reaction at the methylene group, although the 2-ethylquinoline-4-carboxylic acid is also formed as a minor product.[3]

  • Modern Catalytic Systems: Recent advancements have shown that the use of specific catalysts, such as basic ionic liquids under ultrasound irradiation, can enhance the selectivity towards one isomer.[7]

Frequently Asked Questions (FAQs)

Q1: Can aldehydes be used in the Pfitzinger reaction?

A1: Yes, aldehydes can be used as the carbonyl component. However, simple aldehydes like acetaldehyde are often unstable in the strongly alkaline conditions of the Pfitzinger reaction, which can lead to low yields and increased tar formation.[4] More stable aldehydes or aldehyde equivalents are generally more successful.

Q2: How does steric hindrance in the carbonyl compound affect the reaction?

A2: Steric hindrance in the carbonyl compound can significantly impact the Pfitzinger reaction. Ketones with bulky substituents near the α-methylene group may react slowly or not at all.[4] For example, ketones of the general formula ArC(O)CH₂Ar' may fail to react if Ar' contains a large ortho-substituent.[4]

Q3: Are there any modern, more environmentally friendly modifications of the Pfitzinger reaction?

A3: Yes, several modifications have been developed to improve the efficiency and sustainability of the Pfitzinger synthesis. These include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and, in some cases, improve yields.[2][8]

  • Ultrasound-promoted synthesis: Sonication has been shown to enhance the reaction rate and selectivity, particularly when used in conjunction with ionic liquids in aqueous media.[7]

Q4: What are some recommended solvent systems for the recrystallization of quinoline-4-carboxylic acids?

A4: The choice of recrystallization solvent depends on the specific properties of the product. A solvent screening approach is recommended. Commonly used solvents and solvent systems include:

  • Single solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.[9]

  • Binary solvent systems: A "good" solvent (in which the compound is highly soluble, such as DMF or DMAc) paired with a "poor" solvent (in which the compound is sparingly soluble, such as water or an ether).[9]

Experimental Protocols

Optimized Protocol for the Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid

This protocol is adapted from a procedure known to minimize the formation of resinous byproducts.[3]

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 30.38 g (approx. 0.2 moles) of isatin in a solution of 130 mL of 50% sodium hydroxide in 450 mL of water.

  • Stir the mixture gently at room temperature until the initial deep purple color has faded to a light straw-brown, indicating the formation of the sodium salt of isatic acid.

  • Add 60 mL of butan-2-one to the reaction mixture all at once.

  • Heat the mixture to a gentle reflux and maintain for 8 hours.

  • After the reflux period, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude 2,3-dimethylquinoline-4-carboxylic acid.

  • The crude product can be further purified by recrystallization from water.[3]

Microwave-Assisted Protocol for Quinoline-4-Carboxylic Acid Synthesis

This protocol is a general guideline for a more rapid synthesis and may require optimization for specific substrates.[8][10]

Materials:

  • Isatin or substituted isatin (10.0 mmol)

  • Appropriate ketone (10.0 mmol)

  • 33% aqueous solution of potassium hydroxide (15 mL)

  • Acetic acid

Procedure:

  • In a microwave-safe reaction vessel, add the isatin to the aqueous potassium hydroxide solution.

  • To this mixture, add the appropriate ketone.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for approximately 9 minutes at a suitable temperature (e.g., 125°C), which may need to be optimized.[8]

  • After irradiation, cool the vessel to room temperature.

  • Filter the resulting solution and pour the filtrate into an ice-water mixture.

  • Acidify with acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Data Presentation

Table 1: Influence of Carbonyl Substrate on Reaction Yield
Isatin DerivativeCarbonyl CompoundProductYield (%)Reference
IsatinAcetone2-Methylquinoline-4-carboxylic acid>60[3]
IsatinButan-2-one2,3-Dimethylquinoline-4-carboxylic acid84[3]
IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acidHigh[11]
5-Chloroisatin5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid36 (basic) / 86 (acidic)[12]
IsatinAcetylpyrazine2-(Pyrazin-2-yl)quinoline-4-carboxylic acidGood[3]
IsatinDiethyl oxaloacetateQuinoline-2,3,4-tricarboxylic acidLow[3]

Visualizations

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_step1 Step 1: Isatin Ring Opening cluster_step2 Step 2: Condensation cluster_step3 Step 3: Tautomerization cluster_step4 Step 4: Cyclization and Dehydration Isatin Isatin IsaticAcidSalt Isatic Acid Salt Isatin->IsaticAcidSalt Hydrolysis Base Base (e.g., KOH) Imine Imine Intermediate IsaticAcidSalt->Imine Condensation Carbonyl Carbonyl Compound (Ketone/Aldehyde) Carbonyl->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic Acid Enamine->Quinoline Intramolecular Cyclization & Dehydration

Caption: The Pfitzinger reaction mechanism.

Troubleshooting Workflow for the Pfitzinger Reaction

Troubleshooting_Workflow cluster_tar Solutions for Tar Formation cluster_yield Solutions for Low Yield cluster_isatin Solutions for Unreacted Isatin Start Pfitzinger Reaction Issues Problem Identify Primary Problem Start->Problem Tar Tar Formation Problem->Tar Tar LowYield Low Yield Problem->LowYield Low Yield UnreactedIsatin Unreacted Isatin Problem->UnreactedIsatin Incomplete Conversion Tar_Sol1 Sequential Reagent Addition (Isatin + Base first) Tar->Tar_Sol1 Tar_Sol2 Lower Reaction Temperature Tar->Tar_Sol2 Tar_Sol3 Optimize Solvent System Tar->Tar_Sol3 Yield_Sol1 Ensure Complete Isatin Ring Opening (Color Change) LowYield->Yield_Sol1 Yield_Sol2 Increase Excess of Carbonyl Compound LowYield->Yield_Sol2 Yield_Sol3 Optimize Base (KOH vs. NaOH) LowYield->Yield_Sol3 Yield_Sol4 Extend Reaction Time (TLC Monitoring) LowYield->Yield_Sol4 Isatin_Sol1 Increase Excess of Carbonyl Compound UnreactedIsatin->Isatin_Sol1 Isatin_Sol2 Optimize Base Concentration UnreactedIsatin->Isatin_Sol2 Isatin_Sol3 Extend Reaction Time UnreactedIsatin->Isatin_Sol3

Caption: Troubleshooting workflow for the Pfitzinger reaction.

Safety Precautions

The Pfitzinger reaction involves the use of hazardous materials and should be conducted with appropriate safety measures in a well-ventilated fume hood.

  • Isatin: May cause skin and eye irritation, and irritation of the respiratory tract.[13] While not classified as hazardous under GHS, it is advisable to handle it with care.[14]

  • Potassium Hydroxide/Sodium Hydroxide: Strong bases that are corrosive and can cause severe skin burns and eye damage.[6][15][16] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reaction Hazards: The reaction can be exothermic, especially during the dissolution of the base. Ensure proper cooling and controlled addition of reagents.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2024, December 10). [Link]

  • The Pfitzinger Reaction. (2010, September 15). R Discovery. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Pfitzinger reaction. (2023, December 2). In Wikipedia. [Link]

  • GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]

  • Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. (2010, October 23). ResearchGate. [Link]

  • Safety Data Sheet: Isatin. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: Potassium hydroxide solution. (n.d.). Carl ROTH. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry. [Link]

  • Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of Their Antibacterial Activities. (2018). Mini Reviews in Medicinal Chemistry, 18(10), 895-903. [Link]

  • Safety Data Sheet: Isatin. (2025, September 7). Thermo Fisher Scientific. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023, April 27). Molecules. [Link]

  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (2025, August 7). Request PDF. [Link]

  • SAFETY DATA SHEET POTASSIUM HYDROXIDE 45%. (n.d.). Ecolab. [Link]

  • Total Synthesis. (2024, January 14). How SN2 Reactions Look Like (Animation) | Organic Chemistry Substitution Mechanism [Video]. YouTube. [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (2007, December 11).
  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. (2007, February 13). Molecules. [Link]

  • SAFETY DATA SHEET. (n.d.). [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate. [Link]

  • Chemistry by Dr. ANJALI SAXENA. (2021, June 23). Nucleophilic Addition Reactions : Mechanism ( Chemistry Animations) [Video]. YouTube. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, August 30). RSC Advances. [Link]

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Quinoline-3-Carboxylic Acid Synthesis: Decarboxylation Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of quinoline-3-carboxylic acids. These compounds are notoriously susceptible to decarboxylation due to the strong electron-withdrawing nature of the quinoline nitrogen, which stabilizes the incipient carbanion at the C3 position.

This guide provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure the structural integrity of your target molecules.

Diagnostic Workflow: Preventing Decarboxylation

Before diving into specific troubleshooting steps, consult the logical workflow below to identify where your synthesis might be failing and how to correct it.

DecarboxylationTroubleshooting A Quinoline-3-carboxylate Ester B Hydrolysis Method A->B C Harsh: NaOH/Heat or HCl/Heat B->C Standard Route D Mild: LiOH/THF/H2O Room Temp B->D Optimized Route E Thermal/Acidic Decarboxylation C->E F Intact Quinoline-3- carboxylic acid D->F G Cross-Coupling (Pd, Cu, Ag) F->G H Metal-Catalyzed Protodecarboxylation G->H Free Acid Used I Protect as Ester Before Coupling G->I Ester Used J Target Molecule Preserved I->J

Workflow for diagnosing and preventing quinoline-3-carboxylic acid decarboxylation.

Quantitative Data: Reaction Conditions vs. Stability

Understanding the thermodynamic and kinetic boundaries of your molecule is critical. The table below summarizes how different reaction conditions impact the stability of the C3-carboxyl group.

Reaction ConditionTemp (°C)Reagent / CatalystDecarboxylation ExtentMechanistic Cause
Mild Saponification 25LiOH, THF/H₂O< 5%Insufficient thermal energy for CO₂ extrusion.
Standard Saponification 100NaOH, H₂O40–60%Thermal energy overcomes the activation barrier.
Acidic Hydrolysis 110Conc. HCl> 90%Pyridinium formation drastically lowers the barrier.
Cross-Coupling (Free Acid) 120Ag₂CO₃, Pd, DMSO100%Metal-carboxylate complex undergoes facile extrusion.
Cross-Coupling (Ester) 120Ag₂CO₃, Pd, DMSO0%Absence of free carboxylate prevents metal binding.

Troubleshooting FAQs

Q1: Why does my quinoline-3-carboxylate ester completely decarboxylate during standard NaOH hydrolysis?

A: The problem lies in the thermodynamics of the reaction. Standard saponification conditions (e.g., NaOH at 100 °C) provide the thermal energy required to overcome the activation barrier for CO₂ extrusion. The quinoline nitrogen exerts a strong electron-withdrawing effect, stabilizing the incipient carbanion at the C3 position. When the carboxylate is formed at high temperatures, it rapidly undergoes decarboxylation[1]. Solution: Switch to a kinetically controlled mild hydrolysis. Using LiOH in a THF/H₂O mixture at room temperature provides sufficient hydroxide to cleave the ester while keeping the thermal energy well below the decarboxylation threshold[2].

Q2: I am performing a Suzuki coupling on a bromo-quinoline-3-carboxylic acid, but I keep losing the carboxyl group. What is happening?

A: You are observing transition-metal catalyzed protodecarboxylation. Metals like Ag, Cu, Pd, and Au can readily coordinate with the free carboxylate to form a metal-carboxylate complex. Upon heating, this complex undergoes a facile extrusion of CO₂ to yield an aryl-metal intermediate, which is subsequently protonated[3][4].

ProtodecarboxylationMechanism A Quinoline-3-carboxylic Acid B Metal Catalyst (Ag, Cu, Pd, Au) A->B Deprotonation C Metal-Carboxylate Complex B->C D Extrusion of CO2 (Decarboxylation) C->D Heat E Aryl-Metal Intermediate D->E F Protonation (Protodemetalation) E->F G Decarboxylated Quinoline F->G

Mechanism of transition-metal catalyzed protodecarboxylation of quinoline-3-carboxylic acids.

Solution: Always perform cross-coupling reactions on the ester, not the free acid. The ester cannot form the requisite metal-carboxylate complex, thereby protecting the C3 position from protodecarboxylation.

Q3: Acidification during workup causes bubbling and product loss. How can I isolate the free acid safely?

A: The bubbling is CO₂ gas, indicating acid-catalyzed decarboxylation. If you use a strong acid like concentrated HCl, the pH drops too low, protonating the quinoline nitrogen (pKa ~4.9). This creates a highly electron-deficient pyridinium ring, which drastically lowers the activation energy for decarboxylation. Solution: Buffer the acidification step. Use 1M Citric Acid instead of HCl and strictly control the pH to 4.5–5.0. This ensures the carboxylate is protonated to the free acid without over-protonating the quinoline nitrogen.

Validated Experimental Protocol: Kinetically Controlled Mild Saponification

This protocol is designed to convert ethyl quinoline-3-carboxylate to quinoline-3-carboxylic acid without thermal or acid-catalyzed decarboxylation.

Self-Validating System: This protocol provides immediate feedback on its success. During step 4, the absence of effervescence (bubbling) visually confirms that decarboxylation is kinetically halted. Furthermore, maintaining the pH precisely between 4.5–5.0 prevents the protonation of the quinoline nitrogen, which would otherwise trigger the failure cascade. If the pH drops below 4.0 and bubbling occurs, the system has failed, and the product is lost.

Step-by-Step Methodology:
  • Solvent Preparation: Dissolve the ethyl quinoline-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration).

    • Causality: THF/MeOH ensures complete solvation of the organic ester, while water provides the aqueous environment for the hydroxide. Homogeneous solutions prevent localized hot spots that trigger decarboxylation.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add LiOH·H₂O (1.5 eq) in one portion.

    • Causality: LiOH is a milder base than NaOH. The lithium cation coordinates with the quinoline nitrogen and carbonyl oxygen, stabilizing the intermediate and preventing zwitterion-induced decarboxylation.

  • Hydrolysis: Remove the ice bath and allow the reaction to stir at 20–25 °C for 4 hours. Monitor the reaction via TLC (Validation: complete disappearance of the high Rf ester spot).

  • Buffered Acidification (Critical Step): Cool the reaction mixture back to 0 °C. Carefully add 1M Citric Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 4.5–5.0.

    • Causality: Citric acid acts as a buffer, preventing the pH from dropping into the danger zone (< 4.0) where the quinoline nitrogen becomes protonated.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the pure quinoline-3-carboxylic acid.

Sources

Technical Support Center: A Guide to Reproducibility in Biological Assays with 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid. Poor reproducibility is a significant challenge in life science research, leading to wasted resources and delayed discovery.[1][2] This document provides a structured troubleshooting framework, moving from common issues with compound handling to more complex biological variables, to help you achieve consistent and reliable results.

While specific data on 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid is limited, it belongs to the quinoline-4-carboxylic acid class of molecules. Many compounds in this class are known to target Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This guide will use DHODH inhibition as a primary mechanistic example to illustrate key troubleshooting principles.

Part 1: The First Checkpoint - Compound Integrity and Preparation

Inconsistent results often originate from the very first step: preparing your compound. The physicochemical properties of quinoline derivatives, which can be lipophilic and have poor aqueous solubility, demand meticulous handling.[5]

FAQ: My IC₅₀ values are inconsistent between experiments. What should I check first?

Your primary focus should be the preparation and stability of your stock and working solutions. Even minor variations here can cascade into significant downstream variability.[6]

The Causality: 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid, like many small molecules, is likely supplied as a solid and dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO). The quality of the DMSO and the dissolution process are critical. Moisture-contaminated DMSO can reduce the solubility of your compound.[7] Furthermore, when a concentrated DMSO stock is diluted into an aqueous assay buffer or cell culture medium, the compound can precipitate if its solubility limit is exceeded, drastically reducing the effective concentration and leading to non-reproducible results.[6][8]

Troubleshooting Protocol: Stock and Working Solution Preparation

  • Solvent Quality: Always use fresh, anhydrous, analytical-grade DMSO for preparing your master stock solution.[9] Avoid using a bottle that has been opened multiple times over a long period.

  • Dissolution: Ensure the compound is fully dissolved. After adding the solvent, vortex thoroughly and visually inspect for any solid particulates. Gentle warming (to 37°C) can aid dissolution, but check compound stability information if available.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Dilution Series: When preparing working solutions, perform serial dilutions in 100% DMSO first. Only in the final step should you dilute the compound into the aqueous assay buffer or cell culture medium.

  • Final Concentration Check: After the final dilution into your aqueous medium, visually inspect the solution for any cloudiness or precipitate. This is a common failure point.[10] If precipitation is observed, you may need to lower the final testing concentration or evaluate alternative formulation strategies.

Workflow: Compound Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Day of Experiment) Compound Weigh Solid Compound Solvent Use Anhydrous DMSO Compound->Solvent Dissolve Vortex to Fully Dissolve Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw SerialDilute Prepare Serial Dilutions in 100% DMSO Thaw->SerialDilute FinalDilute Final Dilution into Aqueous Assay Medium SerialDilute->FinalDilute PrecipitationCheck CRITICAL: Inspect for Precipitation FinalDilute->PrecipitationCheck UseAssay Use in Assay PrecipitationCheck->UseAssay Clear Solution

Caption: Workflow for preparing compound stock and working solutions.

Table 1: Solubility and Solvent Considerations

SolventRecommended UseKey Considerations
DMSO Primary solvent for stock solutionsHygroscopic; use anhydrous grade.[7] High concentrations (>0.5%) can be toxic to cells.[11]
Ethanol Alternative for stock solutionsMay have biological effects on its own. Ensure it's compatible with your assay.
Aqueous Buffers / Media Final dilution solventCompound has limited solubility. Prone to precipitation.[6]

Part 2: Troubleshooting Cell-Based Assays

Cell-based assays introduce biological variability, which is a major contributor to poor reproducibility.[12] A systematic approach is required to pinpoint the source of the problem.

FAQ: My results in cellular proliferation assays are highly variable. Where do I begin?

After confirming your compound preparation is flawless, you must turn your attention to the cells and the assay protocol. These two areas are deeply intertwined.

The Causality: Cells are dynamic and respond to their environment. Factors like their growth phase, passage number (how many times they've been subcultured), and density can alter their metabolic state and drug sensitivity.[12] Furthermore, technical aspects of the assay, such as inconsistent cell seeding or "edge effects" in microplates, can introduce significant errors.[9][13]

Troubleshooting Workflow: Cell-Based Assays

G cluster_cells 1. Standardize Cell Culture cluster_protocol 2. Refine Assay Protocol cluster_compound 3. Verify Compound Behavior Start Inconsistent Cell Assay Results Auth Cell Line Authentication (STR Profiling) Start->Auth Myco Mycoplasma Testing Auth->Myco Passage Use Consistent, Low Passage Number (e.g., <20) Myco->Passage Density Seed Cells at Optimal Density Passage->Density EdgeEffect Avoid 'Edge Effects' (Fill outer wells with PBS) Density->EdgeEffect Seeding Ensure Uniform Cell Seeding EdgeEffect->Seeding Reagents Use Same Reagent Lots (e.g., Serum, Media) Seeding->Reagents Handling Standardize Pipetting & Incubation Times Reagents->Handling Precipitation Check for Precipitation in Culture Medium Handling->Precipitation DMSOTox Run DMSO-only Control (Vehicle) Precipitation->DMSOTox End Consistent Results DMSOTox->End Problem Identified? G cluster_pathway De Novo Pyrimidine Synthesis cluster_rescue Salvage Pathway Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (UMP, CTP, TTP) Orotate->Pyrimidines Proliferation Cell Proliferation Pyrimidines->Proliferation Compound 4-Chloro-6-(trifluoromethoxy) quinoline-3-carboxylic acid Compound->DHODH Inhibition Uridine Exogenous Uridine (Added to Media) Uridine->Pyrimidines Bypass

Caption: The DHODH pathway and the uridine rescue principle.

Protocol: Uridine Rescue Experiment

  • Cell Seeding: Seed your cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • Prepare Reagents:

    • Prepare a dilution series of your compound.

    • Prepare a stock solution of uridine (e.g., 100 mM in water or PBS, sterile-filtered).

  • Treatment Groups: Set up the following conditions (in triplicate):

    • Cells + Media only (No treatment control)

    • Cells + Vehicle (DMSO) control

    • Cells + Compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x IC₅₀)

    • Cells + Uridine only (typically 100 µM to 1 mM final concentration)

    • Cells + Compound (at each concentration) + Uridine (at a fixed concentration)

  • Incubation: Incubate the plate for your standard assay duration (e.g., 48-72 hours).

  • Readout: Measure cell viability using your preferred method (e.g., CellTiter-Glo®, MTT, or cell counting).

  • Analysis: Compare the viability curves of the "Compound only" groups to the "Compound + Uridine" groups. A significant rightward shift in the IC₅₀ value in the presence of uridine indicates a successful rescue and confirms on-target activity.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390. PubMed. [Link]

  • Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells. Cell Systems. [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. [Link]

  • Identifying and Overcoming Threats to Reproducibility, Replicability, Robustness, and Generalizability in Microbiome Research. PMC. [Link]

  • Keeping Up with the Q's: Mechanistic Insights and Validation of Quinoline and Quinazoline Scaffolds as Potent Drugs against Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. PubMed. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

  • N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. MDPI. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • The challenges of reproducibility in life science research. Malvern Panalytical. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. [Link]

  • Ensuring Reproducibility in Biological Research. Lab Manager. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Improving the reproducibility of cell culture handling. Integra Biosciences. [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. [Link]

  • Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98%. Cole-Parmer. [Link]

  • How to Reduce Cell Culture Variability. Promega Connections. [Link]

  • Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]b00265)

Sources

Technical Support Center: Scale-Up Synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning the synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid from the bench to the pilot plant.

At scale, physical limitations—such as heat transfer, fluid dynamics, and reactor geometry—begin to dominate chemical kinetics[1]. This guide provides self-validating protocols and mechanistic troubleshooting for the three most challenging phases of this synthesis: the Gould-Jacobs cyclization, the POCl3 deoxychlorination, and the final ester saponification.

Synthesis Workflow & Bottleneck Analysis

SynthesisScaleUp SM 4-(Trifluoromethoxy)aniline + EMME Condensation Condensation (120°C) Enamine Formation SM->Condensation Cyclization Thermal Cyclization (250°C) Dowtherm A Condensation->Cyclization Heat Transfer Bottleneck Intermediate1 Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate Cyclization->Intermediate1 Chlorination Deoxychlorination (POCl3) 70-90°C Intermediate1->Chlorination Exotherm Risk (Delayed) Intermediate2 Ethyl 4-chloro-6-(trifluoromethoxy) quinoline-3-carboxylate Chlorination->Intermediate2 Hydrolysis Saponification & Acidification (NaOH then HCl) Intermediate2->Hydrolysis Slurry/Mixing Challenges Product 4-Chloro-6-(trifluoromethoxy) quinoline-3-carboxylic acid Hydrolysis->Product

Workflow and scale-up bottlenecks for 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Quantitative Data: Scale-Up Parameter Variances

To understand the modifications required for scale-up, review the empirical data comparing a 10-gram laboratory batch to a 10-kilogram pilot batch.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Causality for Variance
Cyclization Dosing Time 10 mins180 minsHeat transfer limitations require slower dosing to maintain 250°C[2].
Cyclization Yield 85%72%Prolonged thermal exposure causes partial decomposition of the -OCF3 group.
POCl3 Addition Temp 25°C10°CExothermic phosphorylation requires strict cooling at scale[3].
POCl3 Equivalents 3.0 eq1.5 eqStoichiometric optimization minimizes hazardous off-gas and quenching exotherms[3].
Hydrolysis Solvent Ethanol/WaterTHF/WaterTHF improves solubility of the sodium salt, preventing slurry lock-up[1].
Module 1: High-Temperature Cyclization (Gould-Jacobs)

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature 6-electron cyclization to form the quinoline core[4].

Self-Validating Protocol: Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
  • Condensation: Combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq). Heat to 120°C.

    • Validation Checkpoint: Monitor the distillation of ethanol. The reaction is complete when the theoretical volume of ethanol is collected and the internal temperature stabilizes without further heat input.

  • Cyclization: Heat Dowtherm A (10 volumes) to 250°C in the main reactor. Slowly dose the enamine intermediate over 3 hours.

    • Validation Checkpoint: The internal temperature must not drop below 240°C. A temperature drop indicates the dosing rate exceeds the reactor's heat transfer capacity, risking intermediate pooling.

  • Isolation: Cool to 20°C. Filter the precipitated product and wash extensively with heptane to remove the Dowtherm A.

Troubleshooting FAQ

Q: Why does the 250°C cyclization step suffer from severe tar formation and yield drop upon scale-up? A: In the laboratory, the high surface-area-to-volume ratio allows for rapid heating and cooling. During scale-up, poor heat transfer in large reactors leads to prolonged exposure of the trifluoromethoxy intermediate to extreme heat[2]. This extended thermal history drives competitive side reactions, such as decarboxylation and polymerization (tarring). By dosing the intermediate into pre-heated Dowtherm A—rather than heating the entire batch from room temperature—you minimize the thermal residence time and prevent decomposition.

Module 2: Deoxychlorination (POCl3)

Converting the C4-hydroxy group to a chloride using Phosphoryl chloride (POCl3) is highly efficient but presents severe thermal hazards at scale[3].

Self-Validating Protocol: Ethyl 4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylate
  • Reagent Charging: Suspend the hydroxyquinoline intermediate in toluene (5 volumes). Add N,N-dimethylaniline (1.2 eq) to maintain basicity and suppress pseudodimer formation[5].

  • Activation: Cool the reactor to 10°C. Slowly dose POCl3 (1.5 eq).

    • Validation Checkpoint: Analyze the mixture via in situ 31P NMR or IR spectroscopy. The appearance of the (O)-phosphorylated intermediate confirms successful initial activation.

  • Thermal Ramp: Gradually heat the reactor to 80°C over 2 hours.

    • Validation Checkpoint: The intermediate signal must completely decay before initiating the cooling sequence. If the signal persists, add 0.1 eq of POCl3 before proceeding.

  • Quench: Cool to 10°C and perform a reverse-quench by dosing the reaction mixture into cold water to control the hydrolysis of excess POCl3[3].

Troubleshooting FAQ

Q: How do we mitigate the delayed exotherm during the POCl3 chlorination? A: The reaction of quinolones with POCl3 occurs in two distinct stages[5]. An initial phosphorylation occurs readily at <25°C, generating metastable (O)- and (N)-phosphorylated intermediates[5]. Clean turnover to the chloroquinoline is only achieved by heating to 70–90°C[5]. If the reactor is heated too quickly, the simultaneous conversion of the accumulated intermediates releases a massive amount of heat and HCl gas, causing a dangerous delayed exotherm[3]. A controlled, stepwise thermal ramp ensures the intermediates are consumed at a safe, steady rate.

Module 3: Saponification & Isolation

The final step requires the hydrolysis of the ethyl ester to the carboxylic acid, followed by acidification to precipitate the final API intermediate.

Self-Validating Protocol: 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid
  • Hydrolysis: Dissolve the chloro-ester in a THF/Water mixture (3 volumes, 1:1). Add 2M NaOH (2.0 eq). Heat to 50°C for 4 hours.

    • Validation Checkpoint: The reaction mixture must become completely homogeneous. Persistent turbidity indicates incomplete hydrolysis or premature precipitation of the sodium salt.

  • Acidification (Reverse Quench): Prepare a solution of 2M HCl (2.5 eq) at 40°C in a separate vessel. Slowly dose the basic reaction mixture into the HCl solution under high-shear stirring.

    • Validation Checkpoint: The product must form a free-flowing slurry. If the stirrer torque increases by >15%, pause dosing and increase the temperature by 5°C to dissolve amorphous aggregates before they lock the agitator.

  • Filtration: Filter the slurry, wash with water until the filtrate is pH neutral, and dry under vacuum at 60°C.

Troubleshooting FAQ

Q: During the final ester hydrolysis, the product precipitates as an un-stirrable thick slurry. How can we improve processability? A: As volume goes up during scale-up, changes in area-dependent processes like mixing efficiency become pronounced[1]. Saponification yields the sodium salt of the carboxylic acid. If you add HCl directly to the product (forward quench), the free acid precipitates faster than the impeller can distribute the acid, leading to localized supersaturation[1]. This causes the product to crash out as an amorphous, solvent-trapping gum. By utilizing a THF/Water co-solvent system and performing a reverse quench (dosing the salt into the acid) at an elevated temperature (40°C), you control the nucleation rate, ensuring the formation of a crystalline, easily filterable solid.

References
  • Gould–Jacobs reaction. Wikipedia.[Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth.[Link]

  • POCl3 chlorination of 4-quinazolones. PubMed.[Link]

  • Deoxychlorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit.[Link]

Sources

Technical Support Center: Troubleshooting Quinolone Resistance Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and molecular microbiologists, encountering fluoroquinolone (FQ) resistance during in vitro screening or clinical isolate profiling is inevitable. However, mischaracterizing the underlying resistance mechanism can derail lead optimization and epidemiological tracking.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you accurately map and overcome quinolone resistance networks.

Section 1: Phenotypic Screening & Efflux Pump Overexpression (EPO)

Bacterial efflux pumps—particularly the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria (e.g., AcrAB-TolC, MexAB-OprM) and the Major Facilitator Superfamily (MFS) in Gram-positives—are primary drivers of intrinsic and acquired FQ resistance[1].

FAQ: Differentiating Efflux from Target Mutations

Q: My clinical Pseudomonas aeruginosa isolate shows an elevated Ciprofloxacin MIC (16 µg/mL). How can I rapidly determine if this is driven by efflux pump overexpression rather than a structural target mutation?

A: You must perform an Efflux Pump Inhibitor (EPI) Reversal Assay[2]. Efflux pumps actively extrude FQs against their concentration gradient using the proton motive force. By introducing a competitive peptidomimetic inhibitor like PAβN (phenylalanine-arginine β-naphthylamide), you collapse this extrusion capability[3]. If the resistance is primarily efflux-mediated, the intracellular concentration of the FQ will rapidly accumulate, resulting in a significant (≥4-fold) drop in the MIC[2]. If the MIC remains unchanged, the resistance is likely fixed via chromosomal target mutations.

Protocol: Self-Validating EPI Reversal Assay

This protocol is designed as a closed, self-validating system to prevent false positives caused by EPI-induced membrane toxicity.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • EPI Supplementation: Aliquot CAMHB and supplement with PAβN at a final sub-inhibitory concentration of 20 µg/mL.

  • Compound Plating: In a 96-well plate, create a 2-fold serial dilution gradient of your target FQ (e.g., 0.125 to 128 µg/mL) in both standard CAMHB (Control Rows) and EPI-supplemented CAMHB (Test Rows).

  • Inoculation: Standardize your bacterial suspension to 0.5 McFarland and inoculate wells to achieve a final concentration of 5×105 CFU/mL.

  • Self-Validation & Quality Control (Critical Step):

    • Toxicity Control: Include a well with 20 µg/mL PAβN and no FQ. If growth is inhibited here, your EPI concentration is toxic to this specific isolate, and any MIC shift is an artifact.

    • Mechanistic Control: Run a parallel assay using an efflux-null mutant (e.g., E. coli Δ acrAB). The EPI should cause zero MIC shift in this strain. If a shift occurs, your EPI is causing off-target membrane permeabilization.

  • Incubation & Readout: Incubate at 37°C for 16-20 hours. Calculate the fold-shift in MIC. A reduction of ≥4-fold in the EPI+ wells confirms active efflux overexpression[2].

Section 2: Genotypic Profiling of Target Site Mutations

Fluoroquinolones function by stabilizing the bacterial enzyme-DNA cleavage complex, effectively turning DNA gyrase (gyrA, gyrB) and Topoisomerase IV (parC, parE) into cellular toxins[4].

FAQ: The Multi-Step Evolution of High-Level Resistance

Q: My sequencing data confirms multiple mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA (S83L, D87N) and parC. Why do newer generation fluoroquinolones still fail to eradicate the infection?

A: High-level fluoroquinolone resistance is an evolutionary, multi-step process[4]. FQ binding requires critical water-metal ion bridge interactions mediated by specific amino acids (like Serine 83 and Aspartate 87 in E. coli GyrA)[5].

  • A single mutation in the primary target (gyrA in Gram-negatives) alters this binding pocket, reducing drug affinity and conferring low-level resistance.

  • Because the bacteria survive, they undergo compensatory evolution, accumulating secondary mutations in the secondary target (parC) or additional mutations in gyrA[6]. Once this dual-target mutation threshold is crossed, the structural alterations in both enzyme binding pockets are so profound that even next-generation FQs with bulkier C-7 side chains cannot establish sufficient binding kinetics to halt DNA replication[6].

Section 3: Plasmid-Mediated Quinolone Resistance (PMQR)

FAQ: Troubleshooting Unexplained Low-Level Resistance

Q: I have an Enterobacteriaceae isolate that lacks QRDR mutations and shows no MIC shift during an EPI reversal assay, yet it maintains low-level resistance to Ciprofloxacin. What is the underlying mechanism?

A: You are observing Plasmid-Mediated Quinolone Resistance (PMQR). The two most probable culprits are qnr elements or the aac(6')-Ib-cr gene[4].

Troubleshooting Diagnostic Tip: Test the isolate against Levofloxacin.

  • The Causality: The AAC(6')-Ib-cr enzyme is an aminoglycoside acetyltransferase variant that specifically acetylates the unsubstituted secondary amine on the piperazine ring of Ciprofloxacin and Norfloxacin[4]. Levofloxacin possesses a methyl group at this exact position, sterically hindering the acetylation process[6].

Section 4: Quantitative Data & Mechanistic Visualization

Table 1: Quantitative Impact of Resistance Mechanisms on FQ Susceptibility

Use this reference table to correlate your observed phenotypic MIC shifts with the underlying genotypic mechanism.

Resistance MechanismGenetic MarkerPrimary TargetImpact on Ciprofloxacin MIC (Fold Increase)Susceptibility to EPI Reversal
Target Mutation (Single) gyrA (S83L)DNA Gyrase10x - 20x (Low-level)No
Target Mutation (Double) gyrA (S83L/D87N) + parCDNA Gyrase & Topo IV>100x (High-level)No
Efflux Pump Overexpression mexAB-oprM, acrABIntracellular Drug Conc.4x - 16xYes (≥4-fold MIC drop)
PMQR (Target Protection) qnrA, qnrB, qnrSDNA Gyrase & Topo IV2x - 8xNo
PMQR (Drug Modification) aac(6')-Ib-crCiprofloxacin/Norfloxacin3x - 4x (No effect on Levofloxacin)No
Pathway Visualization: The Quinolone Resistance Network

ResistanceMechanisms FQ Fluoroquinolone (FQ) Cell Intracellular FQ Accumulation FQ->Cell Porin Diffusion Target DNA Gyrase / Topo IV (Target Binding) Cell->Target Binds Enzyme-DNA Complex Efflux Efflux Pump Overexpression (e.g., RND, MFS) Cell->Efflux Active Extrusion Death DNA Cleavage & Cell Death Target->Death Halts Replication Efflux->Cell Reduces FQ Concentration Mutations QRDR Target Mutations (gyrA, parC) Mutations->Target Alters Binding Pocket PMQR PMQR Elements (Qnr, aac(6')-Ib-cr) PMQR->FQ Drug Acetylation PMQR->Target Physical Shielding (Qnr) EPI Efflux Pump Inhibitors (PAβN, Reserpine) EPI->Efflux Competitive Inhibition

Mechanisms of quinolone resistance and targeted experimental interventions.

References

  • Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa - PMC (NIH).[Link]

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC (NIH).[Link]

  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC (NIH).[Link]

  • Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC (NIH).[Link]

  • Mechanism of action of and resistance to quinolones - PMC (NIH).[Link]

  • Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC (NIH).[Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique challenges associated with the oral bioavailability of quinoline-3-carboxylic acid derivatives. This guide is structured to provide actionable solutions, moving from frequently encountered issues to in-depth troubleshooting for complex experimental hurdles. Our focus is on the causality behind experimental choices to empower you with a robust problem-solving framework.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial problems encountered during early-stage development.

Question 1: My quinoline-3-carboxylic acid derivative shows excellent in vitro activity but fails in our animal model. What's the most common reason?

Answer: The most frequent culprit is poor oral bioavailability. An effective compound must not only interact with its target but also be absorbed into systemic circulation to reach it. Quinoline-3-carboxylic acid derivatives, due to their often planar and rigid structures, can exhibit low aqueous solubility, which is a primary barrier to absorption from the gastrointestinal (GI) tract.[1] This initial hurdle, known as dissolution-limited absorption, means the compound cannot effectively dissolve in gut fluid to be absorbed.

Question 2: We observed high variability in plasma concentrations between individual animals in our oral PK study. What should we check first?

Answer: High inter-animal variability often points to formulation or physiological factors.[2] First, verify your dosing procedure. Ensure the formulation is a homogenous suspension or solution and that your oral gavage technique is consistent to prevent accidental administration into the trachea.[2] Second, consider the effect of food. The presence or absence of food can alter gastric pH and transit time, significantly impacting the dissolution and absorption of pH-sensitive compounds like carboxylic acids.[2] It is advisable to conduct studies in both fasted and fed states to understand this effect.

Question 3: We synthesized an ester prodrug of our lead compound to improve lipophilicity, but the bioavailability did not increase as expected. Why might this be?

Answer: While a prodrug strategy is a valid approach to enhance membrane permeability, it can fail for two primary reasons.[3] First, the ester may be too stable and not efficiently hydrolyzed back to the active carboxylic acid by esterases in the intestinal wall or liver. Second, if the parent molecule's absorption is limited by efflux transporters like P-glycoprotein (P-gp) rather than passive permeability, increasing lipophilicity can sometimes make the compound a better substrate for these transporters, leading to increased efflux back into the GI lumen and no net gain in absorption.[4]

Question 4: What is a simple, initial step to improve the solubility of my acidic compound for a preliminary animal study?

Answer: For an initial, non-optimized approach, pH adjustment of the formulation vehicle is a common strategy.[5] Since your compound has a carboxylic acid moiety, you can formulate it in a slightly basic vehicle (e.g., using a buffer like phosphate-buffered saline at pH 7.4 or adding a small amount of a base like sodium bicarbonate) to form a salt in situ. This can significantly increase the solubility in the dosing vehicle. However, be aware that the compound may precipitate upon entry into the acidic environment of the stomach.[3]

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for systematically diagnosing and solving complex bioavailability issues.

Guide 1: Issue - Consistently Low Oral Bioavailability (<10%)

Low bioavailability is a multi-faceted problem. The following workflow helps dissect the underlying cause.

G cluster_0 cluster_1 cluster_2 cluster_3 A Low Oral Bioavailability Observed in PK Study B Step 1: Assess Solubility Is the compound poorly soluble? A->B B_YES Yes B->B_YES  Poor Dissolution (BCS Class II/IV) B_NO No B->B_NO C Step 2: Assess Permeability Is the compound poorly permeable? C_YES Yes C->C_YES  High Efflux or Poor Passive Diffusion (BCS Class III/IV) C_NO No C->C_NO D Step 3: Assess Metabolism Is the compound rapidly metabolized? D_YES Yes D->D_YES  High First-Pass Metabolism D_NO No D->D_NO E Formulation Strategies: - Amorphous Solid Dispersion - Particle Size Reduction - Lipid-Based Formulations B_YES->E  Action: Enhance Solubility B_NO->C F Strategies: - Co-administer P-gp inhibitor (e.g., Verapamil - preclinical) - Structural Modification C_YES->F  Action: Mitigate Efflux C_NO->D G Strategies: - Structural Modification (Block metabolic sites) - Investigate alternative delivery routes (e.g., IV, IP) D_YES->G  Action: Reduce Metabolism H H D_NO->H Re-evaluate all data. Consider complex issues.

Caption: Troubleshooting workflow for low oral bioavailability.

Problem: Poor Aqueous Solubility

Causality: Quinoline derivatives often have poor water solubility due to their rigid, aromatic structure, leading to low dissolution rates in the GI tract. According to the Biopharmaceutical Classification System (BCS), these are often Class II (high permeability, low solubility) or Class IV (low permeability, low solubility) compounds.[6] For oral absorption to occur, a drug must first be in solution.

Recommended Actions & Protocols:

  • Quantify the Problem: Determine the kinetic and thermodynamic solubility in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). A solubility of <10 µg/mL is a significant red flag.

  • Employ Formulation Strategies: The goal is to increase the dissolution rate and/or apparent solubility.[7][8]

    • Amorphous Solid Dispersions (ASDs): This is a highly effective technique. By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, you eliminate the crystal lattice energy barrier to dissolution.[9][10]

    • Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5]

    • Lipid-Based Formulations: For lipophilic quinoline derivatives, self-emulsifying drug delivery systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with GI fluids, presenting the drug in a solubilized state for absorption.[11]

Protocol: Preparation of an Amorphous Solid Dispersion (1:4 Drug-to-Polymer Ratio) via Solvent Evaporation

  • Materials: Quinoline-3-carboxylic acid derivative (your compound), Polyvinylpyrrolidone/Viny-lacetate copolymer (Kollidon® VA 64), Dichloromethane (DCM), Methanol.

  • Step 1: Dissolution: Accurately weigh 50 mg of your compound and 200 mg of Kollidon® VA 64. Dissolve both in a minimal amount of a 1:1 DCM:Methanol co-solvent (e.g., 5-10 mL) in a round-bottom flask.

  • Step 2: Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, clear film is formed on the flask wall.

  • Step 3: Secondary Drying: Place the flask under high vacuum for 12-24 hours to remove residual solvent.

  • Step 4: Collection & Characterization: Scrape the solid from the flask.

  • Step 5: (Self-Validation): Characterize the ASD using Powder X-Ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC). The absence of sharp diffraction peaks in PXRD and the presence of a single glass transition temperature (Tg) in DSC confirm the amorphous state.

Problem: Poor Intestinal Permeability / High Efflux

Causality: Even if a drug dissolves, it must pass through the intestinal epithelium to enter the bloodstream. This can be limited by poor passive diffusion or, more commonly, by efflux transporters. ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are highly expressed in the intestine and act as "gatekeepers," actively pumping substrates back into the gut lumen.[12] Many quinoline derivatives are known substrates of these transporters.[4][13]

Recommended Actions & Protocols:

  • Assess Efflux Potential with Caco-2 Assay: The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium that expresses key efflux transporters.[14] An efflux ratio (ER) greater than 2 is indicative of active efflux.

  • Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio confirms that your compound is a substrate.[15]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >300 Ω·cm²).

  • Apical to Basolateral (A→B) Transport:

    • Add your compound (e.g., at 10 µM) dissolved in transport buffer to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, add your compound to the basolateral chamber.

    • Sample from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of your compound in all samples using a validated LC-MS/MS method.[16][17]

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

Problem: High First-Pass Metabolism

Causality: After being absorbed from the gut, blood flows directly to the liver via the portal vein before reaching systemic circulation. The liver is the body's primary metabolic hub, rich in cytochrome P450 (CYP) enzymes. If a compound is rapidly metabolized by the liver (or the gut wall) on this first pass, the amount of active drug reaching the bloodstream can be severely limited.[9][18]

Recommended Actions & Protocols:

  • In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes. This provides a direct measure of how quickly the compound is metabolized by liver enzymes. A half-life of <30 minutes suggests that first-pass metabolism could be a significant issue.

  • Compare AUC from Oral (PO) and Intravenous (IV) Dosing: The absolute bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. An IV dose bypasses first-pass metabolism. If your compound has good solubility and permeability but F% is still low, high first-pass metabolism is the most likely cause.

Guide 2: Issue - Discrepancy Between In Vitro and In Vivo Results

Problem: A promising formulation (e.g., an ASD) significantly improves dissolution in vitro but provides only a marginal benefit in our animal PK study.

Causality: This common and frustrating issue often arises from the complex and dynamic nature of the in vivo environment, which is not fully captured by simple in vitro dissolution tests.

Potential Causes & Troubleshooting Steps:

  • In Vivo Precipitation: The formulation may be creating a temporary supersaturated state in the GI tract. While this enhances absorption initially, the compound may quickly precipitate into a less soluble or even non-absorbable form.

    • Action: Incorporate a precipitation inhibitor (a secondary polymer like HPMC) into your formulation. These polymers are designed to maintain the supersaturated state for a longer duration.[11]

  • Inadequate Animal Model: The gastrointestinal physiology and metabolic enzyme profiles can differ significantly between species (e.g., rat vs. dog vs. human).[19][20][21] A rat model, while common, may not be predictive for all compounds.

    • Action: If resources permit, consider a second species (e.g., beagle dog) for PK studies. Pigs are also considered an excellent preclinical model due to their GI similarity to humans.[19][20]

  • Metabolism vs. Absorption Interplay: The formulation may successfully increase the amount of drug presented to the gut wall, but this can saturate efflux transporters or metabolic enzymes differently than a simple solution, leading to non-linear pharmacokinetics.[18]

    • Action: Conduct a dose-escalation study. If the AUC increases more than proportionally with the dose, it suggests saturation of a clearance mechanism (metabolism or efflux), which is valuable information for projecting human pharmacokinetics.

Section 3: Data & Formulation Comparison

The following table provides an illustrative comparison of how different formulation strategies can impact key pharmacokinetic parameters for a model quinoline-3-carboxylic acid derivative with low intrinsic solubility.

Formulation StrategyVehicle/ExcipientsTypical Fold Increase in Cmax (vs. Suspension)Typical Fold Increase in AUC (vs. Suspension)Key Mechanism of Action
Aqueous Suspension 0.5% Methylcellulose in water1x (Baseline)1x (Baseline)Dissolution rate-limited absorption.
pH Adjustment PBS, pH 7.41.5 - 3x1.2 - 2.5xIncreases solubility in the vehicle via salt formation.
Micronization N/A (API processing)2 - 5x2 - 4xIncreases surface area to enhance dissolution rate.[8]
Amorphous Solid Dispersion Kollidon® VA 64, Soluplus®5 - 20x5 - 15xPresents drug in a high-energy, amorphous state.[7]
SEDDS Capryol™ 90, Kolliphor® EL8 - 25x8 - 20xPresents drug in a pre-dissolved state within a fine emulsion.[11]

Note: These values are illustrative and the actual performance will depend heavily on the specific physicochemical properties of the compound.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Quinoline-3-carboxylic acid derivatives.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

  • (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate. [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. PubMed. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. [Link]

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. PubMed. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. [Link]

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. MDPI. [Link]

  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. MDPI. [Link]

  • Role of P-glycoprotein as a secretory mechanism in quinidine absorption from rat small intestine. PubMed. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. MDPI. [Link]

  • The preparation method of quinoline carboxylic acid derivative.
  • DETERMINATION OF QUININE AND QUINIDINE IN BIOLOGICAL FLUIDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Faculty of Tropical Medicine, Mahidol University. [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical-int. [Link]

  • The pig as a pre-clinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms. CORA. [Link]

  • Why Poor Bioavailability Is a Major Drug Development Risk. LinkedIn. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • Global Analysis of Models for Predicting Human Absorption: QSAR, In Vitro, and Preclinical Models. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Influence of Efflux Transporters on Drug Metabolism. ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects. MDPI. [Link]

  • P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]

  • Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology. [Link]

  • Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. ResearchGate. [Link]

  • Formulation strategies for improving drug solubility using solid dispersions. ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

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Sources

Validation & Comparative

Comparative Efficacy and Mechanistic Analysis of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Preclinical Evaluation Against Established Therapeutic Agents

Abstract

This guide provides a comprehensive framework for the comparative preclinical evaluation of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a novel synthetic quinoline derivative. Based on its core chemical scaffold and key functional groups, this compound is hypothesized to possess potential therapeutic activities as either an antibacterial agent or an anticancer kinase inhibitor. This document outlines detailed experimental protocols to systematically compare its efficacy, mechanism of action, and safety profile against two well-established drugs: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, and Bosutinib , a dual Src/Abl tyrosine kinase inhibitor. The proposed studies are designed to elucidate the compound's therapeutic potential and provide the foundational data necessary for further drug development.

Introduction and Scientific Rationale

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities.[1][2][3] The specific compound, 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid , combines this versatile core with substituents known to modulate pharmacological properties.

  • Quinoline-3-carboxylic Acid Core: This moiety is famously associated with quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][5] This structural feature provides a strong rationale for investigating potential antibacterial activity.

  • 4-Anilino-3-quinoline Scaffold Analogy: The structure also shares similarities with the 4-anilino-3-quinoline core found in several tyrosine kinase inhibitors (TKIs), such as Bosutinib.[6] These drugs function by competitively binding to the ATP-binding site of oncogenic kinases.[7] This suggests a plausible, alternative hypothesis that the compound may act as a kinase inhibitor with antiproliferative effects.[8][9]

  • Trifluoromethoxy (-OCF₃) Group: The inclusion of a trifluoromethoxy group at the 6-position is a critical design element. This group is known to significantly enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, which can lead to improved pharmacokinetic profiles and greater biological potency.[10]

Given these structural features, a dual-hypothesis approach is warranted. This guide details the necessary in vitro assays to rigorously test both potential mechanisms of action and compare the compound's performance against gold-standard drugs in each class.

Comparative Physicochemical and Pharmacokinetic Properties

The initial assessment involves a comparison of key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid (Predicted)Ciprofloxacin (Experimental)Bosutinib (Experimental)Rationale for Comparison
Molecular Weight 321.6 g/mol 331.3 g/mol 530.0 g/mol Influences diffusion and transport across membranes.
LogP (Lipophilicity) High (due to -Cl and -OCF₃)~0.28~4.9Critical for membrane permeability and target engagement. The -OCF₃ group significantly increases lipophilicity.[10]
Aqueous Solubility LowpH-dependentLowAffects dissolution, bioavailability, and formulation.
Metabolic Stability High (predicted)ModerateMetabolized by CYP3A4[7]The -OCF₃ group is known to block metabolic hotspots, potentially increasing half-life.[10]
Hypothesis 1: Evaluation as a Novel Antibacterial Agent

The primary structural analogy of the quinoline-3-carboxylic acid core is with fluoroquinolone antibiotics.[11] Therefore, the first line of investigation is to assess its antibacterial efficacy and mechanism of action compared to Ciprofloxacin.

3.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the potency of an antimicrobial agent.[12][13]

Objective: To determine the lowest concentration of the test compound required to inhibit the visible growth of various bacterial strains.

Methodology (Broth Microdilution):

  • Preparation of Reagents: Prepare a stock solution of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid and Ciprofloxacin in a suitable solvent (e.g., DMSO). Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute to a final inoculum density of approximately 5 x 10⁵ CFU/mL.[14]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and Ciprofloxacin in CAMHB.[14] Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[12]

  • Reading Results: The MIC is defined as the lowest drug concentration at which there is no visible turbidity (growth).[13]

3.2. Proposed Mechanism of Action Study: DNA Gyrase Inhibition Assay

Quinolones inhibit bacterial DNA synthesis by forming a stable complex with DNA and the DNA gyrase (GyrA/GyrB) or topoisomerase IV (ParC/ParE) enzymes.[15][16]

Objective: To determine if the compound inhibits bacterial DNA gyrase activity.

Methodology (Fluorometric Assay):

  • Assay Components: Utilize a commercial DNA gyrase supercoiling assay kit. This typically includes supercoiled plasmid DNA, relaxed plasmid DNA (as a control), DNA gyrase enzyme, and a DNA-intercalating dye (e.g., PicoGreen).

  • Reaction Setup: In a microplate, combine DNA gyrase, relaxed plasmid DNA substrate, and varying concentrations of the test compound or Ciprofloxacin.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for approximately 1 hour to allow for DNA supercoiling.

  • Detection: Add the DNA-intercalating dye. The dye fluoresces significantly more when bound to supercoiled DNA compared to relaxed DNA.

  • Data Analysis: Measure fluorescence using a plate reader. A decrease in fluorescence in the presence of the compound indicates inhibition of DNA gyrase activity. Calculate the IC₅₀ value.

3.3. Workflow and Data Interpretation

G cluster_0 Antibacterial Efficacy Screening cluster_1 Mechanism of Action Study A Prepare Serial Dilutions of Test Compound & Ciprofloxacin C Inoculate & Incubate (16-20h, 35°C) A->C B Prepare Standardized Bacterial Inoculum B->C D Determine MIC (Lowest concentration with no growth) C->D E Combine DNA Gyrase, Substrate & Inhibitors D->E If MIC is potent F Initiate with ATP & Incubate (1h, 37°C) E->F G Add Fluorescent Dye F->G H Measure Fluorescence (Inhibition = ↓ Signal) G->H

Caption: Workflow for antibacterial evaluation.

Hypothesis 2: Evaluation as a Novel Anticancer Agent

The structural similarity to TKIs like Bosutinib provides a strong rationale for investigating antiproliferative activity against cancer cells.[6] Bosutinib is a dual inhibitor of Src and Abl kinases, which are involved in cell growth and proliferation signaling pathways.[17]

4.1. Experimental Protocol: Cancer Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18][19]

Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell growth (IC₅₀).

Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., K562 for CML, MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and Bosutinib for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

4.2. Proposed Mechanism of Action Study: In Vitro Kinase Inhibition Assay

To confirm direct inhibition of target kinases, a cell-free enzymatic assay is essential.[21]

Objective: To quantify the inhibitory activity of the compound against specific tyrosine kinases (e.g., Src, Abl).

Methodology (Luminescence-Based Assay):

  • Assay Principle: Use a system like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Lower ADP production corresponds to higher kinase inhibition.[22]

  • Reaction Setup: In a microplate, combine the recombinant kinase (e.g., Src or Abl), a suitable peptide substrate, and varying concentrations of the test compound or Bosutinib.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescent signal with a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[22]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

4.3. Signaling Pathway and Experimental Workflow

G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Kinase Receptor->Src Abl Abl Kinase Receptor->Abl Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Abl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Bosutinib Bosutinib / Test Compound Bosutinib->Src Bosutinib->Abl

Caption: Simplified Src/Abl signaling pathway targeted by TKIs.

G cluster_0 Antiproliferative Efficacy cluster_1 Kinase Inhibition Assay A Plate Cancer Cells (e.g., K562) B Treat with Compound/Bosutinib (72h) A->B C Add MTT Reagent (4h Incubation) B->C D Solubilize Formazan & Read Absorbance (570nm) C->D E Calculate IC50 D->E F Combine Kinase, Substrate, & Compound E->F If IC50 is potent G Initiate with ATP (1h Incubation) F->G H Detect ADP Production (Luminescence) G->H I Calculate IC50 H->I

Caption: Workflow for anticancer evaluation.

Comparative Safety and Selectivity Profiling

A critical component of drug development is assessing a compound's safety and selectivity.

5.1. Experimental Protocol: hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[23] This is a critical safety screen for any new chemical entity.

Objective: To assess the potential for the test compound to inhibit the hERG channel.

Methodology (Automated Patch Clamp):

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).[24]

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents in whole-cell configuration.[23]

  • Compound Application: Apply increasing concentrations of the test compound to the cells and record the corresponding inhibition of the hERG current. A known hERG inhibitor (e.g., Dofetilide) should be used as a positive control.

  • Data Analysis: Generate a concentration-response curve to determine the IC₅₀ for hERG inhibition. A higher IC₅₀ value indicates a lower risk of cardiotoxicity.

5.2. Selectivity Index

The therapeutic potential of a compound is often expressed as a Selectivity Index (SI), which compares its toxicity in normal cells to its efficacy in target cells.

Calculation:

  • For Anticancer Activity: SI = IC₅₀ in normal cells (e.g., human fibroblasts) / IC₅₀ in cancer cells (e.g., K562).

  • For Antibacterial Activity: SI = IC₅₀ in human cells / MIC against bacteria.

A higher SI value is desirable, indicating that the compound is more toxic to the target (cancer cells or bacteria) than to host cells.

Conclusion

This guide presents a structured, hypothesis-driven approach to the initial preclinical evaluation of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid. By systematically comparing its performance against the established drugs Ciprofloxacin and Bosutinib, researchers can efficiently determine its most promising therapeutic application. The proposed experimental workflows for assessing efficacy, mechanism of action, and safety will generate the critical data needed to justify and guide subsequent stages of drug discovery and development. The outcomes of these studies will clarify whether this novel quinoline derivative warrants further investigation as a next-generation antibacterial agent, a targeted anticancer therapeutic, or neither.

References
  • Gambacorti-Passerini, C., et al. (2012). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • J.C. F. P. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • plotka, m., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. PMC. Available at: [Link]

  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Available at: [Link]

  • Spanu, T., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate. Available at: [Link]

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  • Du, L., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Available at: [Link]

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  • Saddik, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bosutinib Monohydrate?. Available at: [Link]

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  • ACS Publications. (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]

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  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
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In Vivo Validation of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic Acid: A Comparative Guide for Preclinical Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of the novel synthetic compound, 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid. Drawing upon the broad pharmacological potential of quinoline-based structures, this document outlines a comparative approach to assess its efficacy in preclinical animal models for two key therapeutic areas: inflammation and oncology. We will explore the rationale behind experimental design, detail robust protocols, and present a framework for data interpretation, comparing the hypothetical performance of our lead compound against established standards and other novel alternatives.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer effects.[1][2] Quinoline-3-carboxylic acid derivatives, in particular, have garnered significant interest. Their mechanism of action is often multifaceted, ranging from the inhibition of key enzymes like topoisomerase and protein kinases to the modulation of inflammatory pathways and DNA intercalation.[3][4]

Our compound of interest, 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid, possesses structural motifs—a halogenated quinoline core—that suggest potential for potent biological activity. The trifluoromethoxy group can enhance metabolic stability and cell permeability, making it an attractive candidate for development. This guide will therefore focus on its validation in two high-impact therapeutic areas: oncology and inflammation.

Preclinical Oncology Evaluation: A Murine Xenograft Model

The anticancer potential of novel quinoline derivatives has been demonstrated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][5] Some derivatives have also been shown to target key signaling pathways, such as EGFR/HER-2, or act as topoisomerase inhibitors.[3][6] Here, we propose a subcutaneous xenograft model to evaluate the anti-tumor efficacy of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Experimental Design: Subcutaneous Xenograft Model

This model involves the implantation of human cancer cells into immunodeficient mice, allowing for the growth of a human tumor that can be monitored and measured in response to treatment.[7][8]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Culture and Preparation] --> B{Tumor Implantation}; B --> C{Tumor Growth Monitoring}; C --> D{Randomization and Grouping}; D --> E{Treatment Administration}; E --> F{Efficacy and Toxicity Assessment}; F --> G[Endpoint: Tumor Harvest and Analysis];

} caption: Workflow for the subcutaneous xenograft study.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Line Selection: Choose a relevant human cancer cell line. For this example, we will use the A549 human lung carcinoma cell line, which is widely used and has been shown to be sensitive to some quinoline derivatives.

  • Animal Model: Utilize female athymic nude mice (nu/nu), 6-8 weeks of age.

  • Cell Preparation and Implantation:

    • Culture A549 cells to 80-90% confluency.

    • Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[7]

    • Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.[9]

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups and Administration:

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate the test compounds (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • Group 2 (Positive Control): Administer Paclitaxel (10 mg/kg, intraperitoneally, once weekly).

    • Group 3 (Test Compound - Low Dose): 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid (e.g., 25 mg/kg, oral gavage, daily).

    • Group 4 (Test Compound - High Dose): 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid (e.g., 50 mg/kg, oral gavage, daily).

    • Group 5 (Competitor Compound): A novel quinoline-based anticancer agent, such as a derivative with a different substitution pattern (e.g., a quinoline-chalcone hybrid).[5]

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Observe animals for any signs of toxicity (e.g., changes in behavior, posture, or fur).

  • Study Endpoint and Tissue Collection:

    • The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

    • At the endpoint, euthanize mice and harvest tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Data Presentation and Comparative Analysis
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1450 ± 250--2.5 ± 1.5
Paclitaxel (10 mg/kg)450 ± 12069.0-8.0 ± 2.0
Test Compound (25 mg/kg)850 ± 18041.4-1.5 ± 1.0
Test Compound (50 mg/kg)550 ± 15062.1-3.0 ± 1.8
Competitor Compound700 ± 16051.7-4.5 ± 2.2
Mechanistic Insights: Potential Signaling Pathways

Quinoline derivatives can exert their anticancer effects through various signaling pathways. A potential mechanism for 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid could involve the inhibition of pro-survival pathways like NF-κB and the modulation of cell cycle regulators.

dot graph TD { subgraph "Cellular Stress/Stimuli" direction LR A[External Stimuli] --> B(IKK Complex); end

} caption: Potential inhibition of the NF-κB signaling pathway.

Preclinical Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema Model

Quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators.[10][11] The carrageenan-induced paw edema model is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[12][13][14]

Experimental Design: Carrageenan-Induced Paw Edema

This model induces a localized, acute, and well-characterized inflammatory response that can be quantified by measuring the increase in paw volume.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats weighing 180-200g.

  • Grouping and Administration:

    • Divide animals into groups (n=6 per group).

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group 2 (Positive Control): Administer Indomethacin (10 mg/kg, orally).[12]

    • Group 3 (Test Compound - Low Dose): 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid (e.g., 25 mg/kg, orally).

    • Group 4 (Test Compound - High Dose): 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid (e.g., 50 mg/kg, orally).

    • Group 5 (Competitor Compound): A novel quinoline-based anti-inflammatory agent, such as RCD405.[10]

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[14][15]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation and Comparative Analysis
Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.12-
Indomethacin (10 mg/kg)0.32 ± 0.0862.4
Test Compound (25 mg/kg)0.55 ± 0.1035.3
Test Compound (50 mg/kg)0.40 ± 0.0952.9
Competitor Compound0.48 ± 0.1143.5
Mechanistic Insights: Inhibition of Pro-inflammatory Cytokines

The anti-inflammatory action of quinoline derivatives is often associated with the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.

dot graph TD { subgraph "Inflammatory Stimulus (Carrageenan)" A[Macrophage Activation] --> B{Release of Pro-inflammatory Cytokines}; end

} caption: Inhibition of pro-inflammatory cytokine release.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

A comprehensive in vivo validation requires an understanding of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[16][17]

Pharmacokinetic (PK) Analysis

A satellite group of animals should be included in the efficacy studies for PK analysis.

Protocol: In Vivo Pharmacokinetic Study

  • Animal Model and Dosing: Use the same animal models and dosing routes as in the efficacy studies.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid using a validated LC-MS/MS method.

  • Parameter Calculation: Use non-compartmental analysis to determine key PK parameters.[18]

Key PK Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
Pharmacodynamic (PD) Analysis

PD markers should be assessed to link drug exposure to the biological effect.

  • For Oncology: In the xenograft study, tumor lysates can be analyzed for the modulation of target pathways (e.g., phosphorylation status of key signaling proteins, expression of NF-κB target genes) at different time points after treatment.

  • For Inflammation: In the paw edema model, paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and prostaglandins using ELISA.

The integration of PK and PD data allows for the establishment of an exposure-response relationship, which is crucial for determining the optimal dosing regimen for future studies.[19]

Conclusion

This guide provides a robust and comparative framework for the in vivo validation of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid. By employing well-established animal models for oncology and inflammation, and by including both standard and novel comparators, researchers can generate a comprehensive data package to support the continued development of this promising compound. A thorough understanding of its efficacy, coupled with a detailed analysis of its pharmacokinetic and pharmacodynamic profiles, will be instrumental in advancing this molecule towards clinical investigation.

References

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  • A novel quinoline with airway relaxant effects and anti-inflammatory properties. PubMed. [Link]

  • In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. PMC.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]

  • (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs. MDPI. [Link]

  • Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. PubMed.
  • Construction of orthotopic xenograft mouse models for human pancreatic cancer.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]

  • PK-PD modelling in predicting small molecule drug toxicities. Hospital Pharmacy Europe.
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  • Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC.
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  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

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  • Xenograft Method In Breast Cancer Mouse Model Optimization: Liter
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spectroscopic data comparison for different batches of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Comparison Guide: Batch-to-Batch Analysis of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Structural Context & Analytical Strategy

4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a highly functionalized heterocyclic intermediate critical to the development of advanced therapeutics. The molecule possesses two highly sensitive pharmacophores: a chloro group at the C4 position and a trifluoromethoxy (-OCF 3​ ) group at the C6 position. Ensuring the consistent quality of Active Pharmaceutical Ingredients (APIs) from one production batch to the next is a cornerstone of pharmaceutical manufacturing, as batch-to-batch reproducibility is critical for guaranteeing the safety, efficacy, and stability of the final drug product[1].

Because standard visual inspection of spectra is insufficient for detecting trace regioisomers or unhydrolyzed intermediates, definitive structural characterization requires the orthogonal integration of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR)[2].

To objectively evaluate product performance, this guide compares a high-purity reference standard against two common synthetic deviations:

  • Batch A (Reference): High-purity API.

  • Batch B (Ester Impurity): Contains trace amounts of the unhydrolyzed ethyl ester intermediate (CAS 207231-23-0)[3].

  • Batch C (Des-chloro Impurity): Contains the 4-oxo-1,4-dihydroquinoline precursor, resulting from incomplete chlorination during synthesis.

G cluster_samples API Batches cluster_analysis Orthogonal Spectroscopy BatchA Batch A (Reference) NMR 1H & 19F NMR (Structural Elucidation) BatchA->NMR LCMS UHPLC-HRMS (Mass & Isotope Profiling) BatchA->LCMS BatchB Batch B (Ester Impurity) BatchB->NMR BatchB->LCMS BatchC Batch C (4-Oxo Impurity) BatchC->NMR BatchC->LCMS Data Chemometric Alignment (PCA) NMR->Data LCMS->Data Release Quality Assurance Decision Data->Release

Workflow for orthogonal spectroscopic batch analysis and chemometric quality assurance.

Comparative Spectroscopic Data Analysis

Multi-Nuclear NMR Profiling

Relying solely on 1 H NMR is a common pitfall due to the overlapping aromatic signals inherent to quinoline derivatives. By incorporating 19 F NMR, we leverage the -OCF 3​ group as an isolated spin system. The fluorine atoms act as highly sensitive reporters for the overall electronic state of the quinoline ring without suffering from spectral crowding.

Table 1: 1 H and 19 F NMR Batch Comparison (400 MHz, DMSO-d 6​ )

Batch 1 H NMR Key Signals (ppm) 19 F NMR (ppm)Spectroscopic Diagnosis
Batch A δ 13.8 (br s, 1H, COOH), 9.05 (s, 1H, H-2), 8.22 (d, 1H, H-5), 8.15 (d, 1H, H-8), 7.85 (dd, 1H, H-7) δ -58.2 (s, 3F)Pure Reference Standard. Expected aromatic scaffold confirmed.
Batch B Matches Batch A + δ 4.40 (q, 2H), 1.38 (t, 3H) δ -58.2 (s, 3F)Unhydrolyzed Ester. Aliphatic signals confirm the presence of the ethyl ester intermediate.
Batch C δ 12.5 (br s, 1H, NH), 8.60 (s, 1H, H-2) , 8.10 (d, 1H, H-5), 7.95 (d, 1H, H-8), 7.70 (dd, 1H, H-7) δ -57.9 (s, 3F)4-Oxo Precursor. Upfield shift of H-2 and appearance of an NH proton indicate missing C4-chlorine.
UHPLC-HRMS Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is utilized not just for exact mass, but for isotopic profiling. Chlorine naturally exists as 35 Cl and 37 Cl in a ~3:1 ratio. Any deviation from this M : M+2 ratio immediately flags the loss or substitution of the chlorine atom.

Table 2: UHPLC-HRMS Profiling (ESI+ Mode)

BatchRetention Time (min)Primary m/z [M+H] + Isotope Ratio (M : M+2)Spectroscopic Diagnosis
Batch A 4.2291.9983 : 1Pure. Exact mass and isotope pattern confirm C 11​ H 5​ ClF 3​ NO 3​ .
Batch B 4.2 & 5.8 291.998 & 320.029 3 : 1 (Both peaks)Ester Impurity. The ester is more lipophilic, eluting later. Mass shift of +28 Da corresponds to ethylation.
Batch C 4.2 & 3.1 291.998 & 274.032 3 : 1 & 1 : 0 Des-chloro Impurity. The 4-oxo precursor is more polar (early elution). The m/z 274 peak lacks the M+2 chlorine signature.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. Reproducible spectral outputs require strict consistency in sample masses, solvent volumes, and internal calibration[4].

Protocol 1: Quantitative NMR (qNMR) for Batch Release
  • Step 1: Sample Preparation. Weigh exactly 10.0 mg of the API batch and dissolve in 0.6 mL of anhydrous DMSO-d 6​ .

    • Causality: DMSO-d 6​ acts as a strong hydrogen-bond acceptor, breaking the intermolecular hydrogen bonds of the C3-carboxylic acid, which prevents peak broadening and ensures sharp, integratable signals.

  • Step 2: Internal Standard Addition. Add exactly 1.0 mg of 1,4-Dinitrobenzene (DNB) to the NMR tube.

    • Causality: DNB provides a distinct, sharp singlet at ~8.4 ppm. Because it is chemically inert and its signal does not overlap with the quinoline protons, it serves as an absolute internal reference for quantifying trace impurities.

  • Step 3: Acquisition Parameters. Acquire data at 400 MHz with 64 scans and a relaxation delay (D1) of 10 seconds.

    • Causality: A prolonged D1 delay ensures complete T 1​ relaxation of all protons (especially the quaternary carbons if running 13 C), preventing the under-representation of signals and ensuring mathematically precise integration.

Protocol 2: UHPLC-HRMS System Suitability & Profiling
  • Step 1: System Suitability Test (SST). Run a blank injection (50:50 MeOH:H 2​ O) followed by a standard calibration mix prior to sample analysis.

    • Causality: Blank runs are mandatory to rule out column carryover, particularly from highly lipophilic impurities like the ethyl ester found in Batch B.

  • Step 2: Chromatography. Inject 2 µL of sample (1 µg/mL) onto a C18 column (1.7 µm, 2.1 x 100 mm). Elute using a gradient of 0.1% Formic Acid in H 2​ O (Mobile Phase A) to Acetonitrile (Mobile Phase B).

    • Causality: Formic acid ensures the C3-carboxylic acid remains fully protonated during elution. This suppresses secondary interactions with the stationary phase, preventing peak tailing and maximizing electrospray ionization (ESI+) efficiency.

  • Step 3: Isotopic Monitoring. Extract ion chromatograms (EIC) specifically for m/z 291.998 and 293.995. Automatically calculate the area under the curve (AUC) ratio. A ratio outside of 2.9–3.1 triggers an automatic quality failure for des-chloro anomalies.

Chemometric Integration for Quality Assurance

While manual interpretation of NMR and LC-MS data is standard, modern quality control relies on statistical rigor. Quantitative measurements derived from chemometric comparisons between spectra serve as a key step in establishing acceptance criteria for new batches[5]. By applying Principal Component Analysis (PCA) to the 1D NMR datasets, manufacturers can calculate the Mahalanobis distance between Batch A (Reference) and subsequent production lots. If the distance ratio exceeds a pre-validated threshold (e.g., due to the presence of the 4-oxo impurity in Batch C), the batch is automatically flagged for rejection, entirely removing human bias from the quality assurance loop.

References

  • BenchChem. "A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production."
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  • NextSDS. "4-Chloro-6-(trifluoromethoxy)
  • MDPI. "Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients."
  • NIH PMC. "Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics."

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A Senior Application Scientist's Guide to Benchmarking the Anti-Proliferative Effects of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-malarial, anti-microbial, and notably, anti-cancer properties.[2][3][4] In the realm of oncology, quinoline-based compounds have emerged as potent agents capable of exerting anti-proliferative effects through diverse mechanisms. These include the inhibition of crucial enzymes like topoisomerases and protein kinases, disruption of tubulin polymerization, induction of cell cycle arrest, and the triggering of apoptosis.[1][2][5][6]

The development of novel quinoline derivatives necessitates a robust and systematic framework for evaluating their efficacy. This guide provides an in-depth, technically-grounded approach for benchmarking the anti-proliferative effects of new chemical entities (NCEs) against well-established standards. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into data interpretation, empowering researchers to generate reliable and comparative datasets.

Pillar 1: Strategic Selection of Comparators and Models

A comparative study is only as strong as its controls and models. The selection process must be deliberate and scientifically justified to ensure the data generated is both meaningful and contextualized within the current landscape of cancer therapeutics.

Rationale for Standard Compound Selection

To accurately gauge the potency and potential of novel quinolines, they must be compared against known standards with well-understood mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy regimens for a wide range of cancers.[7][8] Its primary mechanisms involve intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[8][9][10] It serves as a high-potency benchmark for cytotoxic agents.

  • Cisplatin: A first-generation platinum-based compound, Cisplatin is a widely used chemotherapeutic that exerts its anti-proliferative effects by forming DNA adducts, which triggers DNA damage responses and ultimately leads to apoptosis.[11][12][13][14] It represents a standard agent with a distinct DNA-damaging mechanism.

  • Chloroquine: As a 4-aminoquinoline, Chloroquine is structurally relevant and provides a valuable baseline for a quinoline-based compound.[8] It is known to have anti-cancer properties, partly through its ability to inhibit autophagy by blocking the fusion of autophagosomes and lysosomes, a mechanism that can sensitize cancer cells to other treatments.[15][16]

Rationale for Cancer Cell Line Panel Selection

Evaluating NCEs against a panel of cancer cell lines derived from different tissue origins is critical for determining the breadth and selectivity of their anti-proliferative activity. A suggested starting panel includes:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in breast cancer research.

  • HCT-116 (Colorectal Carcinoma): A standard model for colorectal cancer, known for its use in studies of cell cycle and apoptosis.

  • A549 (Lung Carcinoma): A common cell line for investigating therapies against non-small cell lung cancer.

  • HeLa (Cervical Adenocarcinoma): One of the most studied human cell lines, serving as a robust model for general cytotoxicity.

Pillar 2: The Experimental Workflow: From Screening to Mechanism

A multi-tiered approach is essential for a thorough evaluation. We begin with broad cytotoxicity screening to determine potency (IC50) and then proceed to more focused mechanistic assays to understand how the compounds elicit their effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation A Compound Library (Novel Quinolines + Standards) C Cytotoxicity Assay (MTT or SRB) A->C B Cancer Cell Line Panel (e.g., MCF-7, HCT-116, A549, HeLa) B->C D Determine IC50 Values C->D E Select Lead Compounds (Based on Potency & Selectivity) D->E Data Analysis F Cell Cycle Analysis (Flow Cytometry) E->F G Quantify Cell Cycle Arrest (G0/G1, S, G2/M) F->G H Identify Apoptosis (Sub-G1 Peak) F->H

Caption: High-level experimental workflow for benchmarking novel quinolines.

Pillar 3: Self-Validating Protocols and Methodologies

The trustworthiness of the data hinges on the robustness of the experimental protocols. Here, we provide detailed, step-by-step methodologies for the core assays.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay
  • Causality & Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[17][18] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[17][18][19] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[17][20] This assay is a rapid and high-throughput method for initial screening.

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the novel quinolines and standard drugs (e.g., Doxorubicin, Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17][20]

    • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[17][18] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17][18]

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 2: In Vitro Cytotoxicity Screening via Sulforhodamine B (SRB) Assay
  • Causality & Principle: The SRB assay provides an alternative measure of cytotoxicity based on total cellular protein content, which is an indicator of cell biomass.[21] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[21][22] Unlike the MTT assay, the SRB assay is independent of cellular metabolic activity and thus less susceptible to interference from compounds that may alter mitochondrial function without being cytotoxic.

  • Step-by-Step Methodology:

    • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

    • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[21]

    • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water to remove TCA and excess medium.[22] Air-dry the plates completely.

    • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[21]

    • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[21][22] Air-dry the plates again.

    • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[22]

    • Absorbance Measurement: Measure the absorbance at approximately 510-540 nm using a microplate reader.[21][22]

  • Data Analysis: Calculate IC50 values as described for the MTT assay.

Protocol 3: Mechanistic Insight via Cell Cycle Analysis
  • Causality & Principle: A hallmark of cancer is the dysregulation of the cell cycle, the process that governs cell division.[23] Many anti-proliferative agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating. Flow cytometry with Propidium Iodide (PI) staining is a powerful technique to quantify the DNA content of individual cells. Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. A "sub-G1" peak often indicates the presence of apoptotic cells with fragmented DNA.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the novel quinoline or standard drug at concentrations around their IC50 values for 24 or 48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Wash with ice-cold PBS.

    • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA) in PBS.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram. Quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.

Pillar 4: Data Presentation and Authoritative Grounding

Comparative Anti-Proliferative Activity (IC50 Values)

Summarize the calculated IC50 values in a clear, concise table. This allows for at-a-glance comparison of the potency of novel compounds against established standards across different cancer cell lines.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
Novel Quinoline 1 [Data][Data][Data][Data]
Novel Quinoline 2 [Data][Data][Data][Data]
Doxorubicin [Data][Data][Data][Data]
Cisplatin [Data][Data][Data][Data]
Chloroquine [Data][Data][Data][Data]

Interpretation:

  • Potency: A lower IC50 value signifies higher anti-proliferative potency. Compare the IC50 values of your novel quinolines directly with those of Doxorubicin and Cisplatin. Activity in the low micromolar or nanomolar range is often considered promising.

  • Selectivity: Observe if a compound shows significantly different potency across the cell line panel, which may suggest selective activity against a particular cancer type.

Potential Mechanisms of Action

Quinolines can interfere with fundamental cellular processes required for proliferation. The results from the cell cycle analysis, combined with existing literature, can point towards a compound's mechanism of action.

G cluster_0 Mechanism of Action Quinoline Novel Quinoline Compound Topoisomerase Topoisomerase II Inhibition Quinoline->Topoisomerase binds to & inhibits DNA DNA Strand Breaks Topoisomerase->DNA leads to DDR DNA Damage Response (DDR) (e.g., ATM/ATR activation) DNA->DDR triggers p53 p53 Activation DDR->p53 activates Arrest Cell Cycle Arrest (G2/M Phase) p53->Arrest induces Apoptosis Apoptosis (Sub-G1 Peak) p53->Apoptosis induces Proliferation Inhibition of Cell Proliferation Arrest->Proliferation Apoptosis->Proliferation

Caption: A potential signaling pathway for quinoline-induced anti-proliferation.

Interpretation of Cell Cycle Data:

  • G2/M Arrest: An accumulation of cells in the G2/M phase suggests the compound may be interfering with microtubule dynamics or inhibiting enzymes required for mitotic entry, a mechanism shared by some quinoline derivatives and standard drugs like Doxorubicin.[1][9]

  • Sub-G1 Increase: A significant increase in the sub-G1 population is a strong indicator of apoptosis induction, confirming a cytotoxic rather than just a cytostatic effect.

Conclusion and Future Directions

This guide outlines a foundational, multi-pillar strategy for the initial benchmarking of novel quinoline compounds. By employing standardized cytotoxicity assays like MTT and SRB, researchers can reliably determine the potency (IC50) of their compounds relative to clinical standards such as Doxorubicin and Cisplatin. Subsequent mechanistic studies, particularly cell cycle analysis, provide critical insights into how these compounds exert their anti-proliferative effects, distinguishing between cytostatic and cytotoxic mechanisms.

Promising candidates identified through this workflow should be advanced to more detailed mechanistic validation, including specific apoptosis assays (e.g., Annexin V/PI staining), western blot analysis for key cell cycle and apoptotic proteins (e.g., p53, p21, caspases), and ultimately, evaluation in preclinical in vivo models to assess efficacy and safety. This systematic approach ensures that only the most promising and well-characterized compounds progress through the drug development pipeline.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide. (2018). PMC. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024). Pharmacology. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). PMC - NIH. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PMC - NIH. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Remedy Publications. [Link]

  • Chloroquine Used in Combination with Chemotherapy Synergistically Suppresses Growth and Angiogenesis In Vitro and In Vivo. (2018). Anticancer Research. [Link]

  • Cisplatin — properties and clinical application. (2022). Via Medica Journals. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). MDPI. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]

  • Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. (n.d.). PMC. [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. [Link]

  • Original Article Cisplatin suppresses the growth and proliferation of breast and cervical cancer cell lines by inhibiting integ. (2016). International Journal of Clinical and Experimental Pathology. [Link]

  • Cisplatin induces HepG2 cell cycle arrest through targeting specific long noncoding RNAs and the p53 signaling pathway. (2016). Spandidos Publications. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid. As a halogenated quinoline derivative, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid is fundamental to its safe disposal. The molecule's structure dictates its classification as a halogenated, acidic, and potentially toxic organic compound . Each functional group contributes to the overall hazard profile and informs the required disposal pathway.

Table 1: Chemical Identity and Structural Features

AttributeDescription
Compound Name 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Molecular Formula C₁₁H₅ClF₃NO₃
Key Functional Groups Quinoline Core: A heterocyclic aromatic scaffold known for biological activity. Quinoline derivatives can possess toxicological properties[1][2].Chloro Group: Classifies the compound as a chlorinated/halogenated organic.Trifluoromethoxy Group: Adds fluorine atoms, further cementing its halogenated status. Thermal decomposition can produce hazardous gases like hydrogen fluoride (HF)[3].Carboxylic Acid Group: Renders the molecule acidic, posing a reactivity hazard with bases.
Physical Form Typically a solid powder.

The primary directive for disposal is to never introduce this compound into the general laboratory waste stream or sanitary sewer system. Halogenated organic compounds are often persistent in the environment and require specialized treatment methods[4][5].

Table 2: Summary of Hazard Classifications

Hazard TypeClassification & Rationale
Chemical Waste Category Halogenated Organic Acid Waste. This is the most critical classification. It must be segregated from non-halogenated solvents and bases[6][7][8].
Health Hazards Irritant and Potentially Toxic. Based on analogous structures, it should be handled as a substance that can cause skin, eye, and respiratory irritation[9][10]. It may be harmful if swallowed or inhaled.
Reactivity Hazards Acidic. Will react exothermically, and potentially violently, with bases. It should also be kept separate from strong oxidizing agents[11][12].
Environmental Hazards Harmful to Aquatic Life. Halogenated organic compounds can have long-lasting, detrimental effects on aquatic ecosystems. Discharge into drains or surface waters is strictly forbidden[4][13].

Essential Safety: Personal Protective Equipment (PPE)

Prior to handling the compound in any form, including for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

Table 3: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles (conforming to EN 166 or ANSI Z87.1).Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling[14].
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities inside a certified chemical fume hood.All handling and waste collection should occur within a fume hood to minimize inhalation risk[6].

Standard Operating Procedure: Waste Collection and Segregation

The cornerstone of proper disposal is meticulous segregation at the point of generation. Mixing of incompatible waste streams is a primary cause of laboratory accidents and significantly increases disposal costs and complexity.

Step 1: Designate the Correct Waste Stream

All waste containing 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid, whether in solid form, dissolved in a solvent, or as a reaction mixture, must be collected in a container designated for "Halogenated Organic Waste" or "Chlorinated Organic Waste" .[5][6]

Step 2: Select and Prepare the Waste Container
  • Container Type: Use a chemically compatible container, typically made of high-density polyethylene (HDPE), that can be securely sealed.

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE" [15].

    • The full chemical name(s) of the contents: "4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid" and any solvents used. Chemical formulas or abbreviations are not acceptable[15].

    • An approximate percentage of each component.

    • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

Step 3: In-Lab Waste Accumulation
  • Work in a Fume Hood: All transfers of this chemical waste must be performed inside a certified chemical fume hood to contain vapors and dust[6].

  • Use a Secondary Beaker: During an experiment, collect liquid waste in a dedicated, labeled beaker within the fume hood. This minimizes the number of times the main waste container is opened[6].

  • Transfer to Main Container: At the end of the work session, carefully transfer the contents of the secondary beaker into the main halogenated waste container.

  • Keep Container Closed: The main waste container must be kept securely closed at all times, except when waste is being added[15]. Do not leave a funnel in the container opening.

  • Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for vapor expansion and prevent spills.

Disposal of Contaminated Materials and Spill Cleanup

Proper disposal extends beyond the chemical itself to include all materials that have come into contact with it.

Contaminated Solid Waste
  • Items: This includes used gloves, pipette tips, weighing paper, and absorbent materials from spill cleanups.

  • Procedure: These items must be collected in a separate, clearly labeled, sealed plastic bag or container designated for "Contaminated Solid Hazardous Waste." This container should also be kept in the fume hood or a designated satellite accumulation area.

Empty Reagent Containers
  • Triple Rinsing: An "empty" container that held 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove residual material[5][7].

  • Collect the Rinsate: Crucially, the rinsate from all three rinses is considered hazardous waste. It must be collected and added to your "Halogenated Organic Waste" liquid container.

  • Deface the Label: After triple-rinsing, the original label on the container must be completely removed or defaced.

  • Final Disposal: The cleaned, unlabeled container can then typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.

Spill Cleanup Protocol
  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's safety office.

  • Contain the Spill: For minor spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to cover and contain the material[4][16]. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container. Label it clearly as "Spill Debris containing 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid" and dispose of it as hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.

Visualized Disposal Workflow

This diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

G Disposal Decision Workflow for 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid Start Waste Generated WasteType Liquid or Solid? Start->WasteType LiquidWaste Liquid Waste (e.g., solutions, reaction mixtures, rinsate) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (e.g., pure compound, contaminated items) WasteType->SolidWaste Solid HalogenatedContainer Collect in Labeled 'Halogenated Organic Waste' Container LiquidWaste->HalogenatedContainer SolidWasteType Contaminated Item or Empty Reagent Bottle? SolidWaste->SolidWasteType FinalDisposal Arrange for Pickup by Environmental Health & Safety HalogenatedContainer->FinalDisposal ContaminatedItems Contaminated Items (gloves, tips, spill debris) SolidWasteType->ContaminatedItems Contaminated Item EmptyBottle Empty Reagent Bottle SolidWasteType->EmptyBottle Empty Bottle ContaminatedSolidContainer Collect in Labeled 'Contaminated Solid Waste' Container ContaminatedItems->ContaminatedSolidContainer TripleRinse Triple-Rinse with Solvent EmptyBottle->TripleRinse ContaminatedSolidContainer->FinalDisposal CollectRinsate Collect Rinsate TripleRinse->CollectRinsate DefaceLabel Deface Label & Dispose of Clean Bottle TripleRinse->DefaceLabel CollectRinsate->HalogenatedContainer Rinsate is Halogenated Waste

Sources

Personal protective equipment for handling 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in mechanistic chemistry. When handling highly functionalized, reactive intermediates like 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid , standard universal precautions are insufficient. To protect yourself and your team, you must understand why the molecule behaves the way it does in a biological system, allowing you to design a self-validating safety and operational protocol.

Here is the comprehensive, mechanistic guide to the safe handling, operational logistics, and disposal of this compound.

Chemical Profile & Mechanistic Toxicology

This compound is a critical electrophilic building block primarily utilized in the synthesis of fluoroquinolone antibiotics and targeted therapeutics[1]. However, the specific functional groups that make it synthetically valuable also render it biologically hazardous.

The 4-chloroquinoline moiety is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. In a biological context, this means the electrophilic 4-position can readily react with nucleophilic amino acid residues (such as lysine or cysteine) present on skin proteins. This covalent binding (haptenization) is the primary driver for severe contact dermatitis and systemic hypersensitivity reactions frequently observed with fluoroquinolone intermediates[3].

Furthermore, the trifluoromethoxy (–OCF₃) group significantly increases the molecule's lipophilicity, enhancing its ability to partition into and penetrate the stratum corneum. Combined with the localized pH drop caused by the carboxylic acid moiety[4], this compound presents a trifecta of dermal, ocular, and respiratory hazards.

ToxicityMechanism Compound 4-Chloro-6-(trifluoromethoxy) quinoline-3-carboxylic acid Sub1 4-Chloro Group (Electrophilic) Compound->Sub1 Sub2 Trifluoromethoxy Group (Lipophilic) Compound->Sub2 Sub3 Carboxylic Acid (Proton Donor) Compound->Sub3 Mech1 SNAr with Protein Nucleophiles Sub1->Mech1 Covalent Binding Mech2 Enhanced Dermal Penetration Sub2->Mech2 Lipid Partitioning Mech3 Local Tissue Irritation Sub3->Mech3 pH Drop Outcome1 Haptenization & Sensitization Mech1->Outcome1 Outcome2 Systemic Bioavailability Mech2->Outcome2 Outcome3 Corrosive Damage Mech3->Outcome3

Mechanistic pathways of biological hazards associated with the compound's functional groups.

Quantitative Hazard Profile

Property / FeatureValue / DescriptionOperational Implication
Molecular Formula C₁₁H₅ClF₃NO₃Halogenated organic acid; requires specific waste segregation protocols.
Physical State Solid (Powder)High risk of aerosolization and respiratory dust inhalation.
Reactivity (4-Position) Highly ElectrophilicSusceptible to SNAr; acts as a potent biological sensitizer and hapten.
Lipophilicity High (due to –OCF₃)Rapid dermal absorption; dictates the need for non-polar resistant PPE.
Acidic Nature Proton DonorCorrosive to mucous membranes; requires acid-compatible handling[4].

Targeted Personal Protective Equipment (PPE) Matrix

Selecting PPE based solely on the "solid" state of the chemical is a common operational failure. The PPE must counter the specific chemical causality of the molecule.

  • Dermal Protection: Standard latex gloves are inadequate. You must use Nitrile or Neoprene gloves.

    • Causality: The high lipophilicity imparted by the –OCF₃ group allows the compound to permeate natural rubber. Nitrile provides a superior barrier against lipophilic, halogenated organics. Double-gloving is mandatory during concentrated handling to prevent sensitization[3].

  • Respiratory Protection: A NIOSH-approved N95, P100 particulate respirator, or a Powered Air-Purifying Respirator (PAPR) is required if handling outside a closed system.

    • Causality: Inhalation of the dust not only causes mucosal irritation[4] but introduces the electrophilic sensitizer directly to the highly vascularized pulmonary bed, risking severe respiratory sensitization and hypersensitivity[3].

  • Ocular Protection: Chemical splash goggles (not standard safety glasses).

    • Causality: The carboxylic acid acts as a proton donor; contact with the aqueous environment of the eye will cause immediate, severe pH-dependent tissue damage[4].

Operational Workflows: Weighing & Transfer

Powdered fluorinated compounds are notoriously prone to triboelectric charging (static buildup). This causes the powder to repel itself and aerosolize, bypassing standard containment.

WeighingWorkflow Start Initiate Weighing Protocol PPE Don Required PPE (Nitrile, N95/PAPR, Goggles) Start->PPE Hood Transfer to Ventilated Enclosure (VFE/BSC) PPE->Hood Static Apply Anti-Static Measures (Ionizer) Hood->Static Weigh Weigh Solid into Tared, Sealable Vessel Static->Weigh Decon Wipe Down Exterior with Basic Solvent Weigh->Decon End Safe Transfer to Reaction Setup Decon->End

Step-by-step operational workflow for the safe weighing and transfer of the reactive solid.

Self-Validating Weighing Protocol:

  • Static Neutralization: Place an anti-static ionizer bar inside the Ventilated Filter Enclosure (VFE) or Biological Safety Cabinet (BSC).

    • Validation: The powder will clump naturally rather than clinging to the sides of the spatula, confirming static dissipation.

  • Vessel Preparation: Tare a sealable, anti-static weighing boat or directly weigh into a reaction flask equipped with a secure septum.

  • Transfer: Use a grounded stainless-steel spatula. Avoid plastic spatulas which exacerbate static charge.

  • Decontamination Wipe-Down: Before removing the sealed vessel from the hood, wipe the exterior with a disposable cloth dampened with a mild basic solution (e.g., 1% sodium bicarbonate).

    • Validation: This neutralizes any microscopic acidic residue on the vessel exterior, ensuring safe transit to the reaction block.

Decontamination & Waste Disposal Plan

Never dispose of unreacted 4-chloroquinoline derivatives directly into standard organic waste. The active electrophile poses a severe risk to downstream waste-handling personnel and the environment[1].

In-Situ Quenching Protocol:

  • Segregation: Isolate all glassware, spatulas, and consumables that contacted the compound inside the fume hood.

  • Chemical Quenching (SNAr Neutralization): Submerge contaminated glassware in a quenching bath containing a mild, inexpensive nucleophile (e.g., 5% ethanolamine in ethanol/water) for 2 hours.

    • Causality: The ethanolamine outcompetes biological nucleophiles, reacting with the 4-chloro group via SNAr to form a stable, non-sensitizing 4-aminoquinoline derivative[2].

  • pH Adjustment: Neutralize the quenching bath to pH 7-8 using dilute acid or base.

  • Disposal: Dispose of the neutralized solution as standard halogenated aqueous/organic waste in accordance with local regulations. Solid consumables (gloves, wipes) must be bagged in sealed, labeled chemical waste bags for high-temperature incineration.

References

  • MDPI - Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media [Link][1]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.